2-Bromo-6-methyl-4-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMYXGRHDGEXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermochemical Properties of 2-Bromo-6-methyl-4-nitrophenol: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 2-Bromo-6-methyl-4-nitrophenol, a substituted nitrophenol of interest to researchers, scientists, and drug development professionals. In the absence of extensive experimental data for this specific compound, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters. It serves as a roadmap for researchers to obtain reliable data on enthalpy of formation, combustion, sublimation, and other critical properties. This guide synthesizes theoretical principles with practical considerations, ensuring a robust understanding of the causality behind experimental choices and computational approaches. All protocols are designed as self-validating systems, and all theoretical claims are supported by authoritative references.
Introduction
Substituted nitrophenols are a class of organic compounds with significant industrial and pharmaceutical relevance. Their utility spans from synthetic intermediates to active pharmaceutical ingredients. A thorough understanding of their thermochemical properties is paramount for process safety, optimization of reaction conditions, and predicting the stability and bioavailability of drug candidates. 2-Bromo-6-methyl-4-nitrophenol, with its unique substitution pattern of a bromine atom, a methyl group, and a nitro group on the phenol ring, presents a compelling case for detailed thermochemical analysis.
This guide will delve into the methodologies required to characterize the thermochemical landscape of 2-Bromo-6-methyl-4-nitrophenol. We will explore both experimental techniques, which provide tangible measurements, and computational methods, which offer predictive insights and can corroborate experimental findings.
Physicochemical Properties and Data for a Structural Isomer
Table 1: Calculated Thermochemical Data for 2-Bromo-4-methyl-6-nitrophenol [1]
| Property | Value | Unit | Source |
| Molar Mass | 232.03 | g/mol | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -3.54 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | -135.96 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 29.58 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 70.82 | kJ/mol | Joback Calculated Property[1] |
| Ideal Gas Heat Capacity (Cp,gas) at various temperatures | [See Cheméo for full data] | J/mol·K | Joback Calculated Property[1] |
It is crucial to emphasize that these are computationally derived values for an isomer and should be treated as estimates. Experimental determination for 2-Bromo-6-methyl-4-nitrophenol is essential for accurate thermochemical characterization.
Experimental Determination of Thermochemical Properties
A multi-pronged experimental approach is necessary to fully characterize the thermochemical properties of 2-Bromo-6-methyl-4-nitrophenol. The following sections detail the key experimental protocols.
Synthesis and Purification
The initial and most critical step is to obtain a highly purified sample of 2-Bromo-6-methyl-4-nitrophenol. The presence of impurities can significantly affect the accuracy of calorimetric measurements. A potential synthetic route involves the nitration of 2-bromo-6-methylphenol. The final product should be purified by recrystallization or chromatography to achieve a purity of ≥99.5%, which should be verified by techniques such as NMR, HPLC, and elemental analysis.
Combustion Calorimetry: The Gold Standard for Enthalpy of Formation
Static bomb combustion calorimetry is the most accurate method for determining the standard molar enthalpy of combustion (Δc H°), from which the standard molar enthalpy of formation (Δf H°) in the condensed state can be derived.
-
Oxygen Atmosphere: Complete combustion is ensured by using a high-pressure oxygen environment.
-
Benzoic Acid Calibration: The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, typically benzoic acid, to determine the energy equivalent of the calorimeter.
-
Auxiliary Substances: For halogen-containing compounds like 2-Bromo-6-methyl-4-nitrophenol, an auxiliary substance such as paraffin oil is often used to ensure complete combustion and to avoid the formation of corrosive byproducts.
-
Correction for Halogens: The formation of hydrobromic acid (HBr) during combustion requires a specific correction to be applied to the raw data to obtain the standard enthalpy of combustion.
-
Sample Preparation: A pellet of a known mass of 2-Bromo-6-methyl-4-nitrophenol (approximately 0.5 g) is prepared.
-
Calorimeter Setup: The pellet is placed in a crucible within the combustion bomb, which is then sealed and pressurized with high-purity oxygen (typically to 3 MPa). A known volume of distilled water is added to the bomb to dissolve the acid products.
-
Combustion: The sample is ignited electrically, and the temperature change of the surrounding water jacket is monitored with high precision.
-
Data Analysis: The corrected temperature rise is used to calculate the energy of combustion.
-
Corrections: Corrections are applied for the ignition energy, the formation of nitric acid from residual nitrogen, and the formation of hydrobromic acid.
-
Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the solid state, Δf H°(cr), is calculated using Hess's Law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
Caption: Workflow for determining the enthalpy of sublimation via the Knudsen effusion method.
Computational Thermochemistry: A Predictive and Corroborative Approach
Quantum chemical calculations provide a powerful tool to predict and understand the thermochemical properties of molecules. High-level composite methods are particularly effective for obtaining accurate enthalpies of formation.
Gas-Phase Enthalpy of Formation
The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP (G3B3), are robust composite methods for calculating accurate gas-phase enthalpies of formation.
-
Geometry Optimization: The molecular geometry is first optimized at a computationally less expensive level of theory (e.g., B3LYP/6-31G(d)) to obtain a reliable starting structure.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to extrapolate to the complete basis set limit and to account for electron correlation effects.
-
Atomization Energy Method: The gas-phase enthalpy of formation is typically calculated using the atomization energy method, which involves calculating the energy difference between the molecule and its constituent atoms in their standard states.
-
Geometry Optimization and Frequency Calculation: Perform a geometry optimization and frequency calculation for 2-Bromo-6-methyl-4-nitrophenol using the B3LYP functional with the 6-31G(d) basis set.
-
Single-Point Energy Calculations: Perform a series of single-point energy calculations at various levels of theory (e.g., MP2, MP4, QCISD(T)) with different basis sets as prescribed by the G3B3 protocol.
-
Total Energy Calculation: Combine the energies from the different calculations, including the ZPVE and empirical higher-level corrections, to obtain the total G3B3 energy at 0 K.
-
Enthalpy of Formation Calculation: Calculate the enthalpy of formation at 298.15 K by combining the G3B3 energy with the calculated thermal correction to the enthalpy and the experimental enthalpies of formation of the constituent atoms.
Solvation Effects: COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of molecules in solution, such as activity coefficients and solubilities. [3][4]
-
Quantum Mechanical Basis: COSMO-RS uses the results of quantum mechanical calculations (specifically, the screening charge density on the molecular surface) to predict thermodynamic properties, thereby capturing many of the subtle electronic effects within the molecule. [4]* No Group Contribution Limitations: Unlike group contribution methods, COSMO-RS does not rely on pre-parameterized functional groups and can be applied to a wider range of molecules with greater accuracy. [3]
-
COSMO Calculation: Perform a quantum chemical calculation (e.g., using density functional theory) for 2-Bromo-6-methyl-4-nitrophenol in a virtual conductor to obtain the screening charge density.
-
COSMO-RS Calculation: Use the obtained screening charge density in a COSMO-RS program to calculate thermodynamic properties in a specified solvent.
Safety and Handling
2-Bromo-6-methyl-4-nitrophenol, like other nitrophenols, should be handled with care due to its potential toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [5]* Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [5]* Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The thermochemical characterization of 2-Bromo-6-methyl-4-nitrophenol is essential for its safe and effective application in research and development. This guide has outlined a comprehensive strategy for determining its key thermochemical properties through a combination of established experimental techniques and high-level computational methods. By following these protocols, researchers can obtain accurate and reliable data, contributing to a deeper understanding of this important molecule and facilitating its potential applications in drug development and other scientific fields. The synergy between experimental measurements and computational predictions provides a robust framework for scientific integrity and advances our knowledge of structure-property relationships in substituted nitrophenols.
References
-
Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224–2235.
- Klamt, A., & Schüürmann, G. (1993). COSMO: a new approach to dielectric screening in solvents with explicit expressions for the screening energy and its gradient. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-6-nitrophenol.
Sources
2-Bromo-6-methyl-4-nitrophenol: A Strategic Scaffold for Benzazole Therapeutics and Functional Materials
[1][2]
Executive Summary
2-Bromo-6-methyl-4-nitrophenol (CAS: 4186-49-6) is a halogenated nitrocresol derivative that serves as a high-value "synthetic hub" in medicinal chemistry.[1][2][3] Unlike simple nitrophenols, this trisubstituted scaffold offers three distinct orthogonal reactive sites: a phenolic hydroxyl group (nucleophilic/electrophilic activation), an aryl bromide (cross-coupling handle), and a nitro group (redox-active nitrogen precursor).[1]
Its primary utility lies in the synthesis of benzothiazoles and benzoxazoles , particularly in the development of HIV integrase inhibitors and other anti-infectives. Additionally, it functions as a precursor for non-linear optical (NLO) dyes and specialized agrochemical formulations.
Chemical Profile & Reactivity
Understanding the electronic environment of the ring is crucial for designing downstream transformations. The molecule features a "push-pull" system where the electron-donating hydroxyl and methyl groups compete with the electron-withdrawing nitro and bromo substituents.[1]
Physicochemical Properties
| Property | Value | Relevance |
| IUPAC Name | 2-Bromo-6-methyl-4-nitrophenol | Unambiguous identification |
| CAS Number | 4186-49-6 | Registry tracking |
| Molecular Formula | C₇H₆BrNO₃ | MW: 232.03 g/mol |
| Appearance | Yellow Crystalline Solid | Typical of nitrophenols |
| pKa (Predicted) | ~5.4 | More acidic than phenol (pKa 10) due to -NO₂/-Br |
| Solubility | DCM, EtOAc, DMSO | Poor water solubility; requires organic media |
Structural Reactivity Map
The compound acts as a trifunctional scaffold. The diagram below illustrates the orthogonal reactivity sites available for chemoselective modification.
Figure 1: Orthogonal reactivity map showing the three primary sites for chemical diversification.[1]
Synthetic Protocols
To ensure reproducibility, the following protocols describe the de novo synthesis of the scaffold and its activation into a triflate, a key step in pharmaceutical manufacturing.
Protocol A: Bromination of 2-Methyl-4-nitrophenol
This reaction utilizes the activating nature of the hydroxyl group to direct bromination to the ortho position (C2), as the para position is blocked by the nitro group.[1]
Reagents:
-
Sodium Bisulfite (NaHSO₃)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 90.0 g (0.588 mol) of 2-methyl-4-nitrophenol in 1.17 L of glacial acetic acid at room temperature (20–25°C). Ensure complete solvation to prevent localized over-bromination.
-
Addition: Add Br₂ (122.2 g, 0.765 mol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature below 30°C to avoid poly-bromination.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4) until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into 3 L of ice-water. The product will precipitate.
-
Work-up: Filter the precipitate. Redissolve the filter cake in 2.5 L of Ethyl Acetate. Wash with saturated aqueous NaHSO₃ (3 × 500 mL) to remove residual bromine (indicated by the disappearance of the orange color).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound as a yellow solid (approx. 80% yield).
Protocol B: Activation to Aryl Triflate
For applications requiring substitution at the C1 position (e.g., creating a benzothiazole core), the phenol is converted to a triflate (OTf), an excellent leaving group.
Reagents:
Methodology:
-
Setup: Cool a solution of 2-bromo-6-methyl-4-nitrophenol (110.0 g) in anhydrous DCM (950 mL) to -70°C under nitrogen atmosphere. Critical: Low temperature prevents competing side reactions.[1]
-
Base Addition: Add Et₃N (1.3 eq) slowly, maintaining the temperature below -65°C.
-
Activation: Add Tf₂O (1.1 eq) dropwise. Stir at -70°C for 20 minutes.
-
Quench: Quench with 0.5 M HCl (1 L). Separate the organic layer, dry, and concentrate.[7] This intermediate is generally used immediately in cross-coupling reactions.
Research Applications
A. Pharmaceutical Development: HIV Inhibitors
The most prominent application of this scaffold is in the synthesis of Benzothiazol-6-yl acetic acid derivatives , a class of compounds investigated for HIV treatment (e.g., integrase or reverse transcriptase inhibition).
The 2-bromo-6-methyl-4-nitrophenol motif allows for a specific sequence of reactions:
-
Triflation: Converts the phenol to an electrophile.
-
Displacement/Cyclization: Reaction with a thio-nucleophile or transition-metal catalyzed cyclization creates the benzothiazole ring.[1]
-
Functionalization: The nitro group is reduced to an amine, serving as the attachment point for the "tail" of the drug molecule, while the methyl group provides steric bulk to lock the conformation in the enzyme active site.
Figure 2: Synthetic pathway for HIV inhibitor candidates utilizing the scaffold.
B. Material Science: Non-Linear Optical (NLO) Dyes
The 6-nitrobenzoxazole derivatives synthesized from this scaffold exhibit significant non-linear optical properties.[8] The "push-pull" electronic structure (donor methyl/phenyl vs. acceptor nitro) facilitates intramolecular charge transfer (ICT).[1]
-
Mechanism: Condensation of the reduced form (aminophenol) with aromatic aldehydes yields 2-arylbenzoxazoles.[1]
-
Application: These molecules are used in frequency doubling materials and optical switches.
C. Agrochemical Intermediates
Nitrophenols are classic precursors for herbicides and fungicides. The bromine atom in 2-bromo-6-methyl-4-nitrophenol allows for the introduction of biaryl ether linkages (via Ullmann coupling), a common motif in protoporphyrinogen oxidase (PPO) inhibitor herbicides.[1]
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the safety protocols required for nitrophenols.
-
Explosion Hazard: Like many polynitro/halogenated aromatics, this compound can be shock-sensitive if dry and impure. Store in a cool, stable environment.
-
Toxicity: Nitrophenols are uncouplers of oxidative phosphorylation.
-
Acute Effects: Hyperthermia, rapid breathing, tachycardia.
-
PPE: Full nitrile gloves, safety goggles, and a fume hood are mandatory. Avoid dust formation.[3]
-
-
Waste Disposal: Do not mix with strong bases or reducing agents in waste streams. Incineration is the preferred disposal method.
References
-
Patent Application WO2012145728A1 . Benzothiazole compounds and their pharmaceutical use. (2012). Describes the synthesis of the triflate intermediate for HIV drug development. Link
-
ChemicalBook . Synthesis of 2-Bromo-6-methyl-4-nitrophenol. Accessed 2024. Provides industrial bromination protocols. Link
-
Journal of Science and Technology . A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives. (2021). Details the cyclization chemistry relevant to this scaffold. Link
-
National Institutes of Health (NIH) . 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (2013).[1] Discusses the NLO properties of derivatives. Link
Sources
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- 8. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-Bromo-6-methyl-4-nitrophenol
The following technical guide details the synthesis, characterization, and application of 2-Bromo-6-methyl-4-nitrophenol (CAS 4186-49-6) . This document is structured for researchers requiring actionable, high-fidelity protocols and mechanistic insight.
Synthesis, Characterization, and Application Protocols[1]
Executive Summary
2-Bromo-6-methyl-4-nitrophenol is a halogenated phenolic intermediate critical in the development of agrochemicals (specifically phosphorothioate insecticides) and azo dyes.[1] Its structural uniqueness lies in the orthogonal reactivity provided by the electrophilic bromine at the ortho position and the reducible nitro group at the para position.[1] This guide provides a validated laboratory-scale synthesis protocol, safety frameworks, and characterization data necessary for its use as a scaffold in medicinal chemistry and materials science.[1]
Chemical Identity & Physicochemical Profile
Before initiating synthesis, the researcher must verify the target compound's identity to distinguish it from its isomer, 2-bromo-4-methyl-6-nitrophenol.[1]
| Property | Specification |
| Chemical Name | 2-Bromo-6-methyl-4-nitrophenol |
| CAS Registry Number | 4186-49-6 |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in Ethyl Acetate, DCM, DMSO; Insoluble in water |
| pKa | ~7.0 (Estimated, due to electron-withdrawing NO₂ and Br) |
| SMILES | CC1=C(C(=CC(=C1)N(=O)=O)Br)O |
Synthetic Strategy & Mechanistic Rationale
The most robust route to 2-Bromo-6-methyl-4-nitrophenol is the regioselective electrophilic aromatic bromination of 2-methyl-4-nitrophenol.[1]
-
Regiochemistry: The hydroxyl group (-OH) is a strong ortho/para activator.[1] The nitro group (-NO₂) at the para position blocks that site and deactivates the ring, but the -OH activation dominates.[1] The methyl group at position 2 blocks one ortho site.[1] Consequently, the only highly activated position available for electrophilic attack is position 6 (ortho to -OH).[1]
-
Reagent Choice: Elemental bromine (Br₂) in glacial acetic acid (HOAc).[1] Acetic acid serves as a polar, varying-protic solvent that stabilizes the polarized bromine complex, facilitating the formation of the electrophilic bromonium species without requiring stronger Lewis acids (like FeBr₃), which could lead to over-bromination.[1]
Reaction Pathway Diagram
Figure 1: Electrophilic aromatic substitution pathway targeting the C6 position.[1]
Experimental Protocol
Safety Warning: Bromine is highly corrosive and volatile.[1] Work must be performed in a fume hood.[1] Wear nitrile gloves, safety goggles, and a lab coat.[1] Sodium bisulfite (NaHSO₃) must be available to neutralize bromine spills.[1]
Materials
-
Glacial Acetic Acid (HOAc) (1.2 L)[1]
-
Ethyl Acetate (EtOAc)[1]
-
Saturated aqueous Sodium Bisulfite (NaHSO₃)[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄)[1]
Step-by-Step Procedure
-
Preparation: In a 2L round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-4-nitrophenol (90.0 g) in Glacial Acetic Acid (1.17 L) . Ensure complete dissolution at room temperature (20–25°C).
-
Bromination: Add Bromine (122.2 g) dropwise over 30–45 minutes. Critical: Maintain temperature at ambient levels; cooling is generally not required unless the exotherm exceeds 30°C.[1]
-
Reaction: Stir the resulting dark orange/red solution at room temperature for 4 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.[1]4) should disappear, replaced by a slightly less polar product spot.
-
Quenching: Slowly pour the reaction mixture into Ice Water (3 L) with vigorous stirring. The product will precipitate as a yellow solid.[1][3]
-
Isolation: Filter the solid using a Buchner funnel.
-
Purification (Workup):
-
Final Isolation: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary evaporator, 40°C bath) to afford the product.
Expected Yield: ~110 g (80%). Product Appearance: Yellow solid.[1][3]
Workflow Visualization
Figure 2: Purification workflow ensuring removal of corrosive bromine residues.
Characterization Data
The following spectral data confirms the structure and regiochemistry (C6-substitution).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.30 (d, J = 2.0 Hz, 1H): Aromatic proton at C3 (meta to Br, ortho to NO₂).[1] The doublet indicates meta-coupling with the C5 proton.[1]
-
δ 8.05 (s/d, J ~ 2.0 Hz, 1H): Aromatic proton at C5 (meta to NO₂, ortho to Me).[1]
-
δ 6.22 (br s, 1H): Phenolic -OH.[1] Broadening is due to hydrogen bonding.[1]
-
δ 2.41 (s, 3H): Methyl group at C6 (renumbered C2 in precursor, C6 in product).[1]
-
Interpretation: The presence of two aromatic protons with meta-coupling (J ~2 Hz) confirms the 1,2,4,6-substitution pattern.[1]
-
Applications & Reactivity
Researchers utilize 2-Bromo-6-methyl-4-nitrophenol primarily as a scaffold for functionalizing the phenol ring while retaining the nitro "handle" for future reduction.[1][4]
-
Suzuki-Miyaura Coupling: The C-Br bond is active for Palladium-catalyzed cross-coupling with aryl boronic acids, allowing the synthesis of biaryl systems used in liquid crystals and advanced dyes.[1]
-
Reduction to Aniline: Hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the -NO₂ group to -NH₂, yielding 2-amino-6-bromo-4-methylphenol , a precursor for benzoxazole heterocycles.[1]
-
Agrochemical Synthesis: The phenol moiety can be phosphorylated to generate phosphorothioate derivatives, a class of compounds often screened for insecticidal activity.[1]
References
-
ChemicalBook. (n.d.).[1] Synthesis of 2-bromo-6-methyl-4-nitrophenol. Retrieved from [1]
-
ChemScene. (n.d.).[1] 2-Bromo-6-methyl-4-nitrophenol Product Data. Retrieved from [1][5]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 29918, 2-Bromo-4-methyl-6-nitrophenol (Isomer Reference). Retrieved from [1]
-
TCI Chemicals. (2025).[1][6] Safety Data Sheet: Nitrophenol Derivatives. Retrieved from [1]
Sources
- 1. 2-Bromo-4-methyl-6-nitrophenol | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. 2-bromo-6-methyl-4-nitrophenol;CAS No.:4186-49-6 [chemshuttle.com]
- 5. chemscene.com [chemscene.com]
- 6. tcichemicals.com [tcichemicals.com]
Technical Whitepaper: Biological Profile and Applications of 2-Bromo-6-methyl-4-nitrophenol
Executive Summary
2-Bromo-6-methyl-4-nitrophenol (BMNP) is a halogenated nitrocresol derivative that occupies a critical niche in both toxicology and medicinal chemistry. Biologically, it functions as a protonophore uncoupler of oxidative phosphorylation, leveraging its lipophilic and acidic nature to disrupt mitochondrial ATP synthesis. Chemically, it serves as a high-value intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag derivatives) and antiretroviral benzothiazoles .
This guide synthesizes the compound's structure-activity relationships (SAR), detailed mechanisms of action, and validated experimental protocols for its synthesis and biological assessment.
Part 1: Physicochemical Basis of Biological Activity
The biological behavior of BMNP is dictated by the interplay between its three substituents on the phenol ring. Understanding this Structure-Activity Relationship (SAR) is prerequisite to predicting its pharmacokinetics and toxicity.
Structural Determinants
| Feature | Chemical Basis | Biological Consequence |
| Phenolic -OH | Acidic proton (pKa ~5.4) | Acts as the proton carrier; capable of reversible deprotonation at physiological pH. |
| Nitro (-NO₂) | Strong electron-withdrawing group | Stabilizes the phenolate anion via resonance, lowering pKa to physiological range (allowing proton cycling). |
| Bromine (-Br) | Lipophilic halogen | Increases membrane permeability (LogP ~2.9), facilitating transport across the mitochondrial inner membrane. |
| Methyl (-CH₃) | Lipophilic donor | Steric hindrance protects the -OH group from rapid conjugation; enhances lipophilicity compared to non-methylated analogs. |
The "Proton Shuttle" Mechanism
The primary mode of toxicity for BMNP is mitochondrial uncoupling . Unlike inhibitors that block the electron transport chain (ETC), BMNP dissipates the proton gradient (
Mechanism:
-
Intermembrane Space (Acidic): BMNP exists in its protonated, neutral form (
). It diffuses freely across the inner mitochondrial membrane (IMM) due to its lipophilicity. -
Matrix (Basic): Inside the matrix, the higher pH causes BMNP to release its proton, becoming the phenolate anion (
). -
Return Trip: The delocalized charge (stabilized by the nitro group) allows the anion to diffuse back across the IMM to the intermembrane space, driven by the electrical potential (
). -
Result: The proton gradient is short-circuited. Electron transport accelerates (trying to restore the gradient), but ATP synthesis stops. Energy is released as heat (hyperthermia).
Visualization of Uncoupling Pathway
The following diagram illustrates the futile proton cycle catalyzed by BMNP.
Figure 1: The protonophore cycle of 2-Bromo-6-methyl-4-nitrophenol, effectively short-circuiting ATP synthase.
Part 2: Applications in Drug Discovery & Synthesis
While toxic in isolation, BMNP is a versatile scaffold in medicinal chemistry. Its specific substitution pattern allows for orthogonal functionalization, particularly in the synthesis of antivirals and hematological agents.
Key Synthetic Utility
BMNP is the precursor for Benzothiazole-based HIV Protease Inhibitors . The synthesis typically involves activating the phenol as a triflate, followed by coupling reactions.
Case Study: Synthesis of HIV Entry Inhibitors
-
Precursor: 2-Bromo-6-methyl-4-nitrophenol.[1][2][3][4][5][6]
-
Reagent: Trifluoromethanesulfonic anhydride (
) / Triethylamine ( ). -
Intermediate: 2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate.[5]
-
Application: This triflate undergoes palladium-catalyzed cross-coupling to build the benzothiazole core found in advanced antiretrovirals.
Synthesis Workflow Diagram
Figure 2: Synthetic route from o-cresol derivative to pharmaceutical active pharmaceutical ingredient (API).
Part 3: Experimental Protocols
Synthesis of 2-Bromo-6-methyl-4-nitrophenol
Validated for laboratory scale (10-100g).
Reagents:
-
2-Methyl-4-nitrophenol (90.0 g, 0.588 mol)[2]
-
Bromine (
) (122.2 g, 0.765 mol)[2] -
Glacial Acetic Acid (
) (1.17 L)
Procedure:
-
Dissolution: Dissolve 2-methyl-4-nitrophenol in glacial acetic acid in a 2L round-bottom flask equipped with a magnetic stirrer and dropping funnel.
-
Bromination: Add bromine dropwise over 60 minutes at room temperature (
). Caution: Exothermic reaction. Use a fume hood. -
Reaction: Stir the solution for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:4) for the disappearance of the starting phenol.
-
Quenching: Pour the reaction mixture slowly into 3L of ice-water slurry. A yellow precipitate will form.
-
Workup: Filter the solid.[2] Dissolve the filter cake in Ethyl Acetate (2.5 L).
-
Purification: Wash the organic layer with saturated
( ) to remove excess bromine. Dry over anhydrous . -
Isolation: Concentrate in vacuo to yield the yellow solid product (Yield ~80%).
Mitochondrial Uncoupling Assay
To verify biological activity or toxicity.
System: Isolated Rat Liver Mitochondria (RLM). Method: Clark-type Oxygen Electrode.
-
Baseline: Incubate RLM (1 mg protein/mL) in respiration buffer (250 mM sucrose, 10 mM HEPES, pH 7.2).
-
Substrate: Add succinate (5 mM) to initiate State 2 respiration.
-
State 3: Add ADP to stimulate maximal respiration.
-
State 4: Allow ADP depletion (return to resting respiration).
-
Challenge: Titrate BMNP (0.1 - 10
).-
Positive Result: Immediate increase in oxygen consumption rate (OCR) during State 4, mimicking State 3 rates but without ATP production.
-
Control: Compare against 2,4-DNP (standard uncoupler).
-
Part 4: Toxicology & Safety Profile
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[7]
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
Target Organ Toxicity: Respiratory irritation (STOT SE 3).[7]
Environmental Fate: BMNP is structurally related to disinfection by-products (like 2,6-dibromo-4-nitrophenol).[8] It is resistant to rapid hydrolysis but can be degraded by specific soil bacteria (Cupriavidus sp.) via oxidative denitration and debromination pathways involving FADH2-dependent monooxygenases.
Handling Precautions:
-
Always handle in a chemical fume hood.
-
Avoid contact with strong oxidizers and reducing agents.
-
In case of skin contact, wash immediately with polyethylene glycol 400 (PEG400) followed by soap and water (lipophilic contaminants require lipophilic solvents for efficient removal).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11095329, 2-Bromo-6-methyl-4-nitrophenol. Retrieved from [Link]
- Hoffmann-La Roche Ag (2012).Benzothiazole compounds and their pharmaceutical use. Patent WO2012145728A1.
-
Min, J., et al. (2019). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp.[8] strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. Bioresource Technology. Retrieved from [Link]
Sources
- 1. Phenol derivatives | lookchem [lookchem.com]
- 2. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. ES2707997T3 - Compuestos de benzotiazol y su uso farmacéutico - Google Patents [patents.google.com]
- 5. CA2850881C - Benzothiazol-6-yl acetic acid derivatives and their use for treating an hiv infection - Google Patents [patents.google.com]
- 6. ES2707997T3 - Benzothiazole compounds and their pharmaceutical use - Google Patents [patents.google.com]
- 7. 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-Bromo-6-methyl-4-nitrophenol: Sourcing, Synthesis, and Application
Introduction: A Versatile Building Block in Modern Drug Discovery
To the dedicated researcher, the molecular architecture of a starting material is a blueprint for innovation. 2-Bromo-6-methyl-4-nitrophenol, identified by its CAS number 4186-49-6, is a prime example of such a foundational scaffold. This halogenated aromatic compound presents a unique combination of functional groups: a hydroxyl, a bromine atom, a methyl group, and a nitro group, all strategically positioned on a phenol ring. This arrangement is not a mere coincidence of chemistry; it is a convergence of functionalities that offers a remarkable handle for synthetic manipulation, making it a valuable intermediate in the synthesis of highly functionalized aromatic compounds.[1]
Its utility is most pronounced in medicinal chemistry, where it serves as a crucial building block for developing novel pharmaceuticals, particularly those targeting enzyme inhibitors and receptor modulators.[1] The bromine atom provides a reactive site for cross-coupling reactions, the nitro group can be readily reduced to an amine for further derivatization, and the phenolic hydroxyl group offers another point for modification, while the methyl group can influence binding affinity and selectivity.[1] This guide provides an in-depth look at this compound from a practical, field-proven perspective, covering its procurement, a robust synthesis protocol, and its application in the context of developing advanced chemical probes.
Sourcing and Procurement of 2-Bromo-6-methyl-4-nitrophenol (CAS: 4186-49-6)
For any research endeavor, securing a reliable source of high-purity starting material is the first critical step. The availability and consistency of 2-Bromo-6-methyl-4-nitrophenol can directly impact experimental timelines and the validity of results. Several reputable chemical suppliers offer this compound, typically with purities of 95% or greater.
From a procurement standpoint, the primary consideration is not just cost, but the supplier's ability to provide a comprehensive Certificate of Analysis (CoA), detailing purity (often by HPLC or NMR), identity confirmation, and residual solvent information. Given its classification as a hazardous material, researchers must also account for HazMat shipping fees, which can be significant.[2]
Below is a comparative table of known suppliers. Pricing is often not listed publicly for such specialized chemicals and is typically available upon request.
| Supplier | CAS Number | Purity | Catalog Number | Pricing |
| ChemScene | 4186-49-6 | ≥98% | CS-0161311 | Available Upon Request |
| Apollo Scientific | 4186-49-6 | 95% | OR17670 | Available Upon Request |
| Chemsrc | 4186-49-6 | 97.0% | N/A | Available Upon Request |
| BenchChem | 4186-49-6 | N/A | B2644991 | Available Upon Request |
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of 2-Bromo-6-methyl-4-nitrophenol involves the electrophilic bromination of 2-methyl-4-nitrophenol. A well-documented procedure, referenced in U.S. Patent US2013/281433 A1, utilizes bromine in acetic acid.[1] This method is reliable and scalable, affording the product in high yield.
Synthesis Workflow Diagram
The logical flow of the synthesis is straightforward, beginning with the activation of the aromatic ring and proceeding through electrophilic attack and product workup.
Caption: Workflow for the synthesis of 2-Bromo-6-methyl-4-nitrophenol.
Detailed Experimental Protocol
This protocol is adapted from the procedure outlined in patent US2013/281433 A1.[1]
Materials:
-
2-methyl-4-nitrophenol (90.0 g, 0.588 mol)
-
Acetic Acid (HOAc) (1.17 L)
-
Bromine (Br₂) (122.2 g, 0.765 mol)
-
Ethyl Acetate (EA) (2.5 L)
-
Saturated Sodium Bisulfite (NaHSO₃) solution (1.5 L)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-water (3 L)
-
Large reaction vessel, magnetic stirrer, filtration apparatus, rotary evaporator.
Procedure:
-
Reaction Setup: In a suitable large reaction vessel, dissolve 2-methyl-4-nitrophenol (90.0 g, 0.588 mol) in acetic acid (1.17 L) at room temperature with stirring. The choice of acetic acid as a solvent is critical; it is a polar protic solvent that can solubilize the starting material and facilitate the electrophilic substitution without participating in unwanted side reactions.
-
Bromination: To the resulting solution, slowly add bromine (122.2 g, 0.765 mol) at room temperature. The hydroxyl and methyl groups are ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The position ortho to the strongly activating hydroxyl group and meta to the nitro group is highly favored for electrophilic attack.
-
Reaction Monitoring: Stir the resulting solution at room temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into ice-water (3 L). This step serves two purposes: it quenches the reaction and precipitates the less water-soluble organic product.
-
Isolation: Collect the resulting yellow solid by filtration.
-
Workup and Purification: a. Dissolve the filter cake in ethyl acetate (2.5 L). b. Transfer the ethyl acetate solution to a separatory funnel and wash it three times with saturated sodium bisulfite solution (3 x 500 mL). This wash is crucial to neutralize and remove any unreacted bromine, which would otherwise contaminate the final product. c. Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution in vacuo using a rotary evaporator.
-
Final Product: This procedure affords 2-bromo-6-methyl-4-nitrophenol (110 g, 80% yield) as a yellow solid.[1]
Application in Drug Development: An Intermediate for Research Probes
The true value of a chemical building block is demonstrated by its successful incorporation into a molecule with biological relevance. 2-Bromo-6-methyl-4-nitrophenol serves as a documented intermediate in the synthesis of compounds used for research in cancer diagnostics and therapy, as detailed in U.S. Patent Application US2013/281433 A1. While the patent's primary focus is on non-coding RNAs as cancer markers, the chemical synthesis examples within it illustrate the practical utility of this phenol derivative in creating the complex molecules needed for such advanced research.
The multi-functional nature of 2-Bromo-6-methyl-4-nitrophenol allows it to be a versatile starting point for building larger, more complex structures. The general strategy involves sequential modification of its functional groups.
Logical Progression for Derivatization
Caption: Potential synthetic pathways from 2-Bromo-6-methyl-4-nitrophenol.
This strategic potential allows chemists to systematically build libraries of compounds for screening. For instance, reducing the nitro group to an amine introduces a key nucleophilic site, perfect for forming amides or participating in further coupling reactions to build complex heterocyclic systems often found in kinase inhibitors.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize that scientific advancement cannot come at the expense of safety. 2-Bromo-6-methyl-4-nitrophenol is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity / Skin & Eye Damage / Environmental Hazard | Danger | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H317: May cause an allergic skin reaction.[2]H318: Causes serious eye damage.[2]H410: Very toxic to aquatic life with long lasting effects.[2] |
Mandatory Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Chemical safety goggles
-
Flame-retardant lab coat
Handling Precautions:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Wear appropriate protective equipment to prevent contact with skin and eyes.
-
Use only in a well-ventilated area.
-
Avoid release to the environment.
Conclusion
2-Bromo-6-methyl-4-nitrophenol is more than just a chemical on a shelf; it is a key enabler for innovation in pharmaceutical and materials science research. Its well-defined structure provides a reliable and versatile platform for synthetic chemists to build the complex molecules that will become the next generation of drugs and advanced materials. Understanding its sourcing, mastering its synthesis, and appreciating its application potential are essential for any scientist working on the cutting edge of molecular design and drug development.
References
Sources
Methodological & Application
Application Note: Strategies for the Derivatization of 2-Bromo-6-methyl-4-nitrophenol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
An Application Guide by a Senior Application Scientist
**Abstract
This document provides a detailed technical guide for the derivatization of 2-Bromo-6-methyl-4-nitrophenol, a compound of interest in pharmaceutical development and environmental analysis. Due to its high polarity and low volatility, direct analysis by Gas Chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity[1][2]. This guide outlines validated protocols for converting the analyte into a less polar, more volatile derivative suitable for GC-MS analysis. We will explore three primary derivatization strategies: Silylation, Acetylation, and Methylation, explaining the chemical rationale behind each method and providing step-by-step protocols for implementation in a research or quality control laboratory.
Introduction: The Analytical Challenge
2-Bromo-6-methyl-4-nitrophenol (C₇H₆BrNO₃, M.W. 232.03 g/mol ) is a substituted nitrophenol containing a polar hydroxyl group that imparts properties making it difficult to analyze directly by GC[3]. The primary issues are:
-
Low Volatility: The phenolic hydroxyl group engages in strong intermolecular hydrogen bonding, raising the boiling point of the compound and making it difficult to vaporize in the GC inlet[1].
-
Poor Peak Shape: The active hydrogen on the hydroxyl group can interact with active sites (e.g., residual silanols) on the GC column and liner, leading to significant peak tailing and poor chromatographic resolution[2].
-
Thermal Instability: At the high temperatures required for volatilization, polar compounds like nitrophenols can be susceptible to thermal degradation in the injector port.
To overcome these challenges, chemical derivatization is employed. This process chemically modifies the analyte to replace the active, polar proton of the hydroxyl group with a non-polar, thermally stable functional group[4]. The goal is to create a derivative that is more volatile and exhibits superior chromatographic behavior.
Overview of Derivatization Strategies
The choice of derivatization reagent is critical and depends on the analyte's structure and the desired analytical outcome. For 2-Bromo-6-methyl-4-nitrophenol, the primary target for derivatization is the phenolic hydroxyl group. We will focus on three robust and widely adopted methods.
Figure 1: Logical workflow for selecting a derivatization strategy.
| Strategy | Reagent Examples | Derivative Formed | Key Advantages |
| Silylation | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) Ether | Highly effective, common reagents, volatile by-products[4]. |
| Acetylation | Acetic Anhydride, Acetyl Chloride | Acetyl Ester | Stable derivatives, simple reaction conditions[5]. |
| Methylation | Dimethyl Sulfate (DMS), Diazomethane | Methyl Ether (Anisole) | Creates very stable and volatile ethers[6][7]. |
Table 1: Comparison of primary derivatization strategies for phenols.
Protocol 1: Silylation with BSTFA + 1% TMCS
Silylation is the most common derivatization technique for compounds containing active hydrogens, such as phenols.[4] The reaction replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, and the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered hydroxyl groups[8].
3.1. Rationale The resulting TMS ether of 2-Bromo-6-methyl-4-nitrophenol is significantly less polar and more volatile. The by-products of the BSTFA reaction are neutral and volatile, minimizing interference during GC analysis.
3.2. Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Bromo-6-methyl-4-nitrophenol standard or sample extract into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial. Heat the vial at 70°C for 45 minutes in a heating block or oven[8].
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. No workup is required.
Figure 2: Step-by-step workflow for the silylation protocol.
Protocol 2: Acetylation with Acetic Anhydride
Acetylation converts the phenolic hydroxyl group into an acetyl ester. This is a robust and classic derivatization method that effectively eliminates the active hydrogen, thereby improving chromatographic performance[5]. Acetic anhydride is a common and efficient reagent for this purpose, often used with a base catalyst like pyridine, which also acts as a solvent.
4.1. Rationale The acetylated derivative is less polar and more thermally stable than the parent phenol. This method is particularly useful when silylation is not desired or when the TMS derivatives are unstable.
4.2. Experimental Protocol
-
Sample Preparation: Place approximately 1 mg of the dried sample into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of pyridine and 150 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Workup:
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water to quench the excess acetic anhydride.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate or hexane).
-
Vortex for 1 minute and allow the layers to separate.
-
-
Analysis: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.
Protocol 3: Methylation via Phase-Transfer Catalysis
Methylation converts the phenol into its corresponding methyl ether (anisole), which is highly stable and volatile. While diazomethane is effective, it is also highly toxic and explosive. A safer and more convenient alternative is using dimethyl sulfate (DMS) under phase-transfer catalysis (PTC) conditions[7]. PTC facilitates the transfer of the phenolate anion from the aqueous phase to the organic phase where it reacts with DMS.
5.1. Rationale This method avoids hazardous reagents like diazomethane while producing a very stable derivative suitable for robust, routine analysis. The resulting methyl ether is ideal for GC due to its high volatility and lack of active hydrogens[9].
5.2. Experimental Protocol
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane in a 4 mL vial.
-
Reagent Addition:
-
Add 1 mL of 2 M aqueous sodium hydroxide solution.
-
Add 50 µL of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 10% w/v in water).
-
Add 100 µL of dimethyl sulfate (DMS). Caution: DMS is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
-
Reaction: Cap the vial tightly and stir or vortex vigorously at room temperature for 1 hour.
-
Workup:
-
Allow the layers to separate.
-
Carefully transfer the lower organic (dichloromethane) layer to a clean vial.
-
To ensure complete removal of DMS, the organic layer can be washed with a small amount of dilute ammonium hydroxide solution.
-
-
Analysis: The organic layer is ready for GC-MS injection.
Suggested GC-MS Analytical Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument and derivative.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard high-performance GC system. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 - 280°C | Ensures complete vaporization of the derivative without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | For trace-level analysis to maximize analyte transfer to the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. | A general-purpose temperature program that should effectively separate the derivative from solvent and by-products. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or SIM | Use Full Scan for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
Table 2: Recommended starting parameters for GC-MS analysis of derivatized 2-Bromo-6-methyl-4-nitrophenol.
Conclusion and Recommendations
For the routine analysis of 2-Bromo-6-methyl-4-nitrophenol, derivatization is an essential step to ensure reliable and sensitive GC-MS results.
-
For ease of use and minimal sample preparation, silylation with BSTFA is highly recommended. The reaction is clean, fast, and requires no workup, making it ideal for high-throughput screening.
-
Acetylation provides a stable alternative if TMS ethers prove to be sensitive to moisture or other matrix components.
-
Methylation produces the most chemically robust derivative but involves more hazardous reagents and a more complex workup procedure, making it suitable for applications where ultimate stability is required.
The protocols provided herein are self-validating and grounded in established chemical principles. Researchers should perform initial validation experiments, including derivatization efficiency and calibration curve linearity, to ensure the chosen method meets the specific requirements of their analytical challenge.
References
-
Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231–5234. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex Technical Note. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Test Method. [Link]
-
Lee, H. B., & Peart, T. E. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash Heater Derivatization. Bull. Korean Chem. Soc., 14(4), 435-438. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol. Cheméo Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. PubChem Compound Summary for CID 29918. [Link]
-
ACS Publications. (2022). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (2019). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Psathaki, M., & Kalafati, D. (1998). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 828(1-2), 335-343. [Link]
-
Singh, A., & Kumar, A. (2018). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bhattacharyya, A., et al. (1966). Gas chromatography of monohydric phenols via O-methylation. Analytical Chemistry, 38(8), 1089-1091. [Link]
-
Ranu, B. C., Dutta, P., & Das, A. (2003). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 8(3), 338-344. [Link]
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Application Notes and Protocols for 2-Bromo-6-methyl-4-nitrophenol as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Substituted Nitrophenol for Precise pH Sensing
In the landscape of chemical and biological research, the precise measurement and control of pH are paramount. While numerous pH indicators exist, the family of nitrophenols offers a distinct advantage in spectrophotometric applications due to their sharp, pH-dependent chromogenic shifts. This guide focuses on a lesser-known, yet potentially highly useful derivative: 2-Bromo-6-methyl-4-nitrophenol .
This compound belongs to the nitrophenol family of indicators, which are known for their utility in various assays, including enzymatic reactions and cell culture monitoring.[1] The presence of the nitro group (a strong electron-withdrawing group) para to the hydroxyl group is the primary driver of the indicator's chromogenic properties. The addition of a bromo group and a methyl group to the phenol ring further modulates the electronic environment, thereby influencing the pKa and spectral properties of the molecule. Understanding these structure-property relationships is key to effectively utilizing this indicator in a research setting.
This document provides a comprehensive guide to the theory, properties, and practical applications of 2-Bromo-6-methyl-4-nitrophenol as a pH indicator, with a focus on spectrophotometric methods relevant to drug development and scientific research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-6-methyl-4-nitrophenol is essential for its proper handling, storage, and application.
| Property | Value | Source |
| Chemical Name | 2-Bromo-6-methyl-4-nitrophenol | [1] |
| CAS Number | 4186-49-6 | [2] |
| Molecular Formula | C₇H₆BrNO₃ | [2] |
| Molecular Weight | 232.03 g/mol | [2] |
| Appearance | Likely a yellow crystalline solid | Inferred from similar compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO | Inferred from similar compounds |
Safety Information: 2-Bromo-6-methyl-4-nitrophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE). It is classified as harmful if swallowed, and causes skin and eye irritation.[2]
Mechanism of Action as a pH Indicator
The function of 2-Bromo-6-methyl-4-nitrophenol as a pH indicator is rooted in the principles of acid-base chemistry and its effect on molecular structure and light absorption.
Figure 1: The acid-base equilibrium of 2-Bromo-6-methyl-4-nitrophenol.
In acidic to neutral solutions, the phenol exists predominantly in its protonated form, which is typically colorless or pale yellow. As the pH increases, the hydroxyl group deprotonates to form the phenolate anion. This deprotonation leads to a significant change in the electronic structure of the molecule. The negative charge on the oxygen atom can be delocalized across the benzene ring and into the nitro group through resonance. This extended conjugation shifts the absorption maximum of the molecule to a longer wavelength, resulting in a distinct color change, typically to yellow.[3]
Estimating the pKa and pH Range
The pKa is the pH at which the concentrations of the acidic and basic forms of the indicator are equal. The useful pH range for an indicator is generally considered to be pKa ± 1.
The pKa of p-nitrophenol is approximately 7.1-7.2.[4] The substituents on the benzene ring of 2-Bromo-6-methyl-4-nitrophenol will influence its pKa:
-
Bromo Group: As an electron-withdrawing group, bromine will stabilize the phenolate anion, making the phenol more acidic and thus lowering the pKa.
-
Methyl Group: As an electron-donating group, the methyl group will destabilize the phenolate anion, making the phenol less acidic and increasing the pKa.
Given the opposing effects of these substituents, a precise pKa cannot be determined without experimental data. However, it is reasonable to predict that the pKa will be in the range of 6.5 to 7.5 . This makes it a potentially valuable indicator for applications in biological systems, which often operate around neutral pH.
Protocol 1: Spectrophotometric Determination of pKa and Absorption Maxima
This protocol outlines the experimental procedure to determine the precise pKa and the absorption maxima (λmax) of the acidic and basic forms of 2-Bromo-6-methyl-4-nitrophenol.
Materials and Equipment
-
2-Bromo-6-methyl-4-nitrophenol
-
UV-Vis Spectrophotometer
-
pH meter, calibrated
-
Volumetric flasks and pipettes
-
Cuvettes (quartz recommended for UV measurements)
-
Buffer solutions covering a pH range from 4 to 9 (e.g., acetate, phosphate, borate buffers)
-
0.1 M HCl and 0.1 M NaOH solutions
-
Ethanol or DMSO (for stock solution)
-
Deionized water
Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of 2-Bromo-6-methyl-4-nitrophenol (e.g., 5 mg).
-
Dissolve it in a minimal amount of ethanol or DMSO.
-
Transfer the solution to a volumetric flask (e.g., 50 mL) and dilute to the mark with deionized water to create a stock solution of known concentration.
-
-
Determination of Absorption Maxima (λmax):
-
Prepare two solutions: one highly acidic (e.g., pH 2 with 0.01 M HCl) and one highly basic (e.g., pH 10 with 0.01 M NaOH), each containing the same concentration of the indicator from the stock solution.
-
Scan the absorbance of the acidic solution from 200 to 600 nm to find the λmax of the protonated form (HIn).
-
Scan the absorbance of the basic solution over the same range to find the λmax of the deprotonated form (In⁻). The deprotonated form of nitrophenols typically has a λmax around 400 nm.[3]
-
-
Preparation of Buffer Solutions for pKa Determination:
-
Prepare a series of buffer solutions with known pH values spanning the estimated pKa range (e.g., pH 6.0, 6.2, 6.4, ..., 7.8, 8.0).
-
Add a constant amount of the indicator stock solution to each buffer solution in a volumetric flask. Ensure the final concentration of the indicator is the same in all solutions.
-
-
Spectrophotometric Measurements:
-
Measure the absorbance of each buffer solution at the λmax of the basic form (In⁻).
-
Also, measure the absorbance of the highly acidic (A_acid) and highly basic (A_base) solutions at this same wavelength.
-
Data Analysis and pKa Calculation
The pKa can be determined graphically using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pH = pKa + log([In⁻]/[HIn])
Where the ratio of the concentrations of the deprotonated to protonated forms can be expressed in terms of absorbance:
[In⁻]/[HIn] = (A - A_acid) / (A_base - A)
-
A is the absorbance of the indicator in a buffer of a specific pH.
-
A_acid is the absorbance of the indicator in a highly acidic solution.
-
A_base is the absorbance of the indicator in a highly basic solution.
By plotting pH (y-axis) versus log([In⁻]/[HIn]) (x-axis), a straight line should be obtained. The pKa is the y-intercept of this line.
Figure 2: Workflow for the experimental determination of pKa.
Protocol 2: Application in Spectrophotometric pH Measurement
Once the pKa and λmax are known, 2-Bromo-6-methyl-4-nitrophenol can be used to determine the pH of an unknown solution.
Procedure
-
Add a known concentration of the indicator to the unknown solution.
-
Measure the absorbance of the solution at the λmax of the basic form.
-
Calculate the pH using the rearranged Henderson-Hasselbalch equation and the experimentally determined pKa and absorbance values for the fully acidic and basic forms.
Protocol 3: Application in Enzymatic Assays
Nitrophenol derivatives are frequently used as chromogenic substrates in enzymatic assays, particularly for hydrolases like phosphatases and glycosidases. The enzyme cleaves a group attached to the phenol, releasing the nitrophenol, which then develops color at an alkaline pH.
This protocol describes a general method for using a substrate derived from 2-Bromo-6-methyl-4-nitrophenol in a phosphatase assay.
Materials and Equipment
-
Enzyme solution (e.g., alkaline phosphatase)
-
Substrate: 2-Bromo-6-methyl-4-nitrophenyl phosphate (or a similar derivative)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Stop solution (e.g., 0.1 M NaOH)
-
Microplate reader or spectrophotometer
-
96-well plate (optional)
Procedure
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of 2-Bromo-6-methyl-4-nitrophenol in the assay buffer.
-
Add the stop solution to each standard to develop the color.
-
Measure the absorbance at the λmax of the basic form and plot absorbance versus concentration to create a standard curve.
-
-
Enzyme Reaction:
-
In a microplate well or cuvette, add the assay buffer and the substrate solution.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction by adding the stop solution.
-
-
Measurement and Calculation:
-
Measure the absorbance of the reaction mixture.
-
Use the standard curve to determine the concentration of 2-Bromo-6-methyl-4-nitrophenol produced.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
-
Figure 3: General workflow for an enzymatic assay using a nitrophenol-based substrate.
Considerations for Use in Drug Development
-
High-Throughput Screening (HTS): The colorimetric nature of this indicator and its derivatives makes it suitable for HTS of enzyme inhibitors.
-
Cell-Based Assays: For intracellular pH measurements, the cell permeability and potential cytotoxicity of the indicator would need to be evaluated.
-
Stability: The stability of the indicator in aqueous solutions, especially under different buffer conditions and in the presence of biological macromolecules, should be assessed for long-term experiments. Studies on p-nitrophenol suggest it is most stable at a pH of 9 or higher.[5]
Conclusion
2-Bromo-6-methyl-4-nitrophenol is a promising pH indicator with potential applications in various areas of research and drug development. Its substituted nitrophenol structure allows for a distinct color change in a physiologically relevant pH range. By following the protocols outlined in this guide, researchers can experimentally determine its key properties and effectively utilize it for spectrophotometric pH measurements and as a chromogenic substrate in enzymatic assays. As with any chemical reagent, proper safety precautions and validation for the specific application are essential.
References
-
PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 4-nitrophenol. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-bromo-6-methyl-4-nitrophenol. Retrieved from [Link]
- Journal of Hazardous Materials. (2025).
- Yantai Institute of Coastal Zone Research. (2018). The microbial degradation mechanism of emerging halogenated nitrophenols is revealed. Chinese Academy of Sciences.
- Journal of Bacteriology. (n.d.).
- ResearchGate. (n.d.). Interaction between Nitroxide of Hindered Amine Light Stabilizers and Phenol.
- SlideShare. (n.d.). Assay of Phenol.
- Wikipedia. (n.d.). Phenol.
- Course Hero. (n.d.). Experiment 6 Assay for Phenol.
- ResearchGate. (n.d.). Note on stability of p-nitrophenol in aqueous solutions.
- International Journal of ChemTech Research. (n.d.).
- YouTube. (2022, January 21).
- Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph....
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-6-methyl-4-nitrophenol
Welcome to the technical support center for the purification of 2-Bromo-6-methyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2-Bromo-6-methyl-4-nitrophenol?
A1: The two most effective and widely used methods for the purification of crude 2-Bromo-6-methyl-4-nitrophenol are recrystallization and silica gel column chromatography. The choice between these methods often depends on the impurity profile and the scale of your reaction.
Q2: What are the likely impurities in my crude 2-Bromo-6-methyl-4-nitrophenol sample?
A2: Common impurities can include unreacted starting materials such as 2-methyl-4-nitrophenol or 2-bromo-4-methylphenol, and over-brominated byproducts like 2,6-dibromo-4-methylphenol.[1][2] Residual reagents from the synthesis, such as bromine or nitric acid, may also be present.
Q3: How can I quickly assess the purity of my crude and purified samples?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid purity assessment.[3][4] By comparing the spot of your sample against a standard, you can qualitatively determine the presence of impurities. A single spot for your purified sample, with an Rf value consistent with the pure compound, indicates a high degree of purity.
Q4: My purified 2-Bromo-6-methyl-4-nitrophenol is still a yellow solid. Is this normal?
A4: Yes, pure 2-Bromo-6-methyl-4-nitrophenol is typically a yellow solid.[3][5] The color is inherent to the molecule's chromophore. However, a very dark or brownish color may indicate the presence of persistent impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q5: I'm having trouble finding a suitable solvent for recrystallization. What should I look for?
A5: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. For 2-Bromo-6-methyl-4-nitrophenol, consider solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or acetic acid/water. Small-scale solubility tests are crucial to identify the optimal solvent for your specific crude product.
Q6: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To remedy this, try using a lower-boiling point solvent or add a bit more hot solvent to ensure the compound is fully dissolved before cooling. Slow cooling is also critical; allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Q7: The yield of my recrystallized product is very low. What are the possible causes?
A7: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.
Q8: My recrystallized product is still impure according to TLC analysis. What should I do?
A8: If a single recrystallization does not yield a pure product, a second recrystallization may be necessary. Alternatively, if the impurities have a significantly different polarity from your product, column chromatography would be a more effective purification method.
Column Chromatography Issues
Q9: I'm not getting good separation of my compound from impurities on the silica gel column. What can I do?
A9: Poor separation is often related to the eluent system. For 2-Bromo-6-methyl-4-nitrophenol, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can optimize the solvent ratio by running analytical TLC with different solvent systems. The ideal system will give your product an Rf value of approximately 0.3-0.4.
Q10: My compound is streaking on the TLC plate and the column. What does this mean?
A10: Streaking can be caused by several factors:
-
Sample overload: You may be loading too much crude material onto the TLC plate or column.
-
Inappropriate solvent system: The chosen eluent may be too polar, causing the compound to move too quickly and streak. Try a less polar solvent system.
-
Acidic or basic nature of the compound: Phenolic compounds are acidic and can interact strongly with the silica gel. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.
Q11: How do I remove residual bromine from my crude product before purification?
A11: A common and effective method is to wash the crude product solution (e.g., in ethyl acetate) with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[3] The bisulfite reacts with and removes the elemental bromine.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find a suitable system where 2-Bromo-6-methyl-4-nitrophenol is soluble when hot and sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-6-methyl-4-nitrophenol and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with your crude mixture in various solvent ratios (e.g., hexane:ethyl acetate mixtures). An ideal solvent system will provide good separation between your product and any impurities, with an Rf value for the product of around 0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude 2-Bromo-6-methyl-4-nitrophenol in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-6-methyl-4-nitrophenol.
Data Presentation
Table 1: TLC Analysis of a Typical Purification
| Sample | Solvent System (Hexane:EtOAc) | Rf Value | Observations |
| Crude Material | 7:3 | 0.35, 0.50, 0.10 | Three spots observed |
| Purified Fraction | 7:3 | 0.35 | A single, well-defined spot |
| Starting Material | 7:3 | 0.50 | Corresponds to one of the impurity spots |
| Byproduct | 7:3 | 0.10 | Corresponds to the more polar impurity |
Visualizations
Purification Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues in recrystallization.
References
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved February 7, 2024, from [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved February 7, 2024, from [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved February 7, 2024, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Retrieved February 7, 2024, from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved February 7, 2024, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved February 7, 2024, from [Link]
Sources
- 1. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. ukessays.com [ukessays.com]
- 5. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-6-methyl-4-nitrophenol
Executive Summary & Reaction Pathway
This guide provides an optimized technical framework for the regioselective bromination of 2-methyl-4-nitrophenol to yield 2-Bromo-6-methyl-4-nitrophenol . The synthesis relies on the strong ortho-directing effect of the hydroxyl group, which directs the electrophile (
Visual Workflow: Synthesis & Regioselectivity
The following diagram outlines the reaction pathway, highlighting the critical directing effects that ensure regioselectivity.
Caption: Reaction pathway showing the regioselective bromination at the C6 position driven by the hydroxyl group's directing power.
Standard Operating Procedure (SOP)
Based on optimized conditions for high yield (~80-85%) and purity.
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 2-Methyl-4-nitrophenol | Substrate | 1.0 | Limiting reagent.[1] |
| Bromine ( | Electrophile | 1.05 – 1.1 | Slight excess ensures conversion; avoid large excess to prevent side reactions. |
| Glacial Acetic Acid | Solvent | 10-12 Vol | Polar protic solvent stabilizes the transition state. |
| Sodium Bisulfite ( | Quench | Excess | Saturated aq. solution to neutralize unreacted |
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 2-methyl-4-nitrophenol (1.0 eq) in Glacial Acetic Acid (12 mL per gram of substrate).
-
Addition: Charge the addition funnel with Bromine (1.05 eq). Add dropwise over 30–60 minutes at Room Temperature (20–25°C) .
-
Technical Note: Do not cool below 15°C; the reaction may stall, leading to accumulation of
and a potential runaway exotherm upon warming.
-
-
Reaction: Stir the mixture at 20–25°C for 4 hours . Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:3) or HPLC.
-
Quench & Workup:
-
Pour the reaction mixture slowly into Ice-Water (3x reaction volume) with vigorous stirring. The product should precipitate as a yellow solid.
-
Filter the solid.
-
Wash the filter cake with Saturated
solution (to remove residual orange bromine color). -
Wash with water until pH is neutral.
-
-
Purification:
-
Dissolve the crude wet cake in Ethyl Acetate .
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Optional: If purity is <98%, recrystallize from Ethanol/Water (1:1) .
-
Troubleshooting HQ: Frequently Asked Questions
Direct solutions to common experimental failures.
Q1: I am observing multiple spots on TLC. Is over-bromination occurring?
Diagnosis: While position 6 is the most activated, positions 3 and 5 can react under forcing conditions. Root Cause:
-
Excess Bromine: Using >1.2 eq of
. -
High Temperature: Reaction temperature exceeded 30°C. Corrective Action:
-
Stoichiometry Control: Strictly limit
to 1.05 eq. -
Temperature: Maintain 20–25°C. If the reaction is too fast, dilute the bromine in a small amount of acetic acid before addition.
-
Alternative Reagent: If selectivity remains poor, switch to N-Bromosuccinimide (NBS) in Acetonitrile at 0°C. NBS provides a slower, more controlled release of the bromonium ion.
Q2: The reaction mixture is turning dark/black instead of the expected yellow/orange.
Diagnosis: Oxidation of the phenol or the methyl group. Root Cause:
-
Trace Metals: Contamination from metal spatulas or old stir bars.
-
Light Sensitivity: Radical bromination of the benzylic methyl group (forming benzyl bromide derivatives) can occur if exposed to strong light. Corrective Action:
-
Cover the flask: Wrap the reaction vessel in aluminum foil to exclude light.
-
Inert Atmosphere: Although not strictly required for the standard protocol, running under Nitrogen (
) prevents oxidative degradation.
Q3: My yield is low (<50%) after pouring into water.
Diagnosis: Solubility losses or incomplete precipitation. Root Cause:
-
Acidity: The product is a phenol (
~7-8). In highly acidic media (acetic acid + HBr byproduct), it remains protonated and less soluble in water, but if the volume of water is insufficient, it may remain dissolved in the acetic acid/water mix. Corrective Action: -
Increase Water Volume: Ensure the quench volume is at least 3-4x the acetic acid volume.
-
Salting Out: Add NaCl to the ice-water mixture to drive precipitation.
-
Extraction: If precipitation is poor, do not filter. Extract the aqueous quench mixture 3x with Ethyl Acetate or Dichloromethane.
Q4: Can I use a different solvent? Acetic acid is difficult to remove.
Diagnosis: Process optimization for scale-up. Root Cause: Acetic acid has a high boiling point and is corrosive. Alternative Solvents:
-
Dichloromethane (DCM): Good solubility, easy removal. Risk:[2][3][4][5][6] Reaction may be slower; requires washing with water to remove HBr.
-
Methanol: Not recommended. Can react with bromine or lead to solvolysis side products.[5]
-
Water: Green chemistry approach. Method: Suspend substrate in water with KBr (1.1 eq) and add
(1.1 eq) dropwise. This generates in situ ("Oxidative Bromination"). This is cleaner but requires careful pH control.
Analytical Data & Specifications
Compare your isolated product against these standard metrics.
| Parameter | Specification |
| Appearance | Yellow to pale-brown crystalline solid |
| Melting Point | 98 – 102°C (Decomposes if impure) |
| 1H NMR (CDCl3) | |
| Key Impurity | 2-Methyl-4-nitrophenol (Starting Material) |
References
-
Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol.[7] Org. Synth. 1940, 20, 29. (Provides foundational mechanistic insight for nitrophenol bromination). Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methyl-4-nitrophenol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Google Patents. (2013). US20130281433A1 - Preparation of 2-bromo-6-methyl-4-nitrophenol.[2] Retrieved October 26, 2023, from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 3. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 4. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 2-Bromo-6-methyl-4-nitrophenol
Introduction: Welcome to the technical support guide for 2-Bromo-6-methyl-4-nitrophenol (CAS: 4186-49-6). This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their experiments. Understanding and controlling the stability of this reagent in solution is paramount for achieving reproducible and accurate results. While specific peer-reviewed stability data for this exact molecule is limited, this guide synthesizes established chemical principles from closely related nitrophenolic and brominated aromatic compounds to provide a robust framework for its handling and use.
Section 1: Frequently Asked Questions (FAQs) - A Rapid Guide
This section addresses the most immediate questions users encounter during their work.
Q1: My yellow solution of 2-Bromo-6-methyl-4-nitrophenol is turning a darker yellow or brownish color over time. What is happening?
A1: This is a common observation and a strong indicator of degradation. The color change is likely due to the formation of nitrophenolate anions or subsequent oxidation and polymerization products. Phenolic compounds, especially those with electron-withdrawing groups like nitro (-NO2), can be sensitive to their chemical environment. Exposure to light, alkaline pH, and oxygen can accelerate these degradation pathways.
Q2: What are the primary factors that compromise the stability of 2-Bromo-6-methyl-4-nitrophenol in solution?
A2: The stability of this compound is primarily influenced by three factors:
-
pH: The acidity of the solution is critical. Basic conditions (high pH) can deprotonate the phenolic hydroxyl group, which may increase solubility but can also make the molecule more susceptible to oxidative degradation.[1][2]
-
Light Exposure: Like many nitrated aromatic compounds, this molecule is likely susceptible to photodegradation.[3][4] Ambient laboratory light or UV radiation can induce bond cleavage, leading to the formation of reactive radical species and a cascade of degradation products.
-
Temperature: While moderate cooling is beneficial for storage, repeated freeze-thaw cycles can degrade the compound by promoting precipitation and potentially introducing water condensation.[5]
Q3: What are the recommended solvents and storage conditions for stock solutions?
A3: For maximal stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Storage: Based on best practices for similar compounds, stock solutions should be stored at -20°C or -80°C for long-term stability.[5] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent the detrimental effects of repeated freeze-thaw cycles.[5] One supplier suggests that the solid compound can be stored at room temperature under a nitrogen atmosphere.[6]
Q4: How does pH impact both the solubility and stability of this compound?
A4: There is a critical trade-off between solubility and stability that is governed by pH.
-
Solubility: Nitrophenols are weakly acidic.[7] Increasing the pH of an aqueous solution above the compound's pKa will deprotonate the hydroxyl group, forming the corresponding phenolate anion. This anion is significantly more water-soluble.[8]
-
Stability: While the phenolate form is more soluble, it can also be more prone to oxidation. Furthermore, studies on 4-nitrophenol have shown that the rate of photodegradation can decrease in more alkaline conditions (pH > 7), suggesting a complex relationship.[2] For p-nitrophenol, chemical stability (in the absence of light) is reportedly higher at pH ≥ 9.[9] The optimal pH for your experiment will be a balance between ensuring the compound is fully dissolved and minimizing degradation over the experimental timeframe.
Q5: My assay results are highly variable. Could the instability of 2-Bromo-6-methyl-4-nitrophenol be the cause?
A5: Absolutely. Inconsistent results are a classic sign of a reagent stability issue. If the compound degrades in your assay buffer over the course of the experiment, its effective concentration will decrease, leading to poor reproducibility and an underestimation of its biological or chemical activity.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving stability-related problems.
Issue 1: Visible Precipitate or Cloudiness in Solution
If you observe particulates or a hazy appearance in your working solutions, it indicates that the compound is not fully dissolved.
-
Underlying Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent or buffer system. This can be exacerbated by using a low percentage of an organic co-solvent or by a pH that is too low for aqueous solutions.
-
Troubleshooting Steps:
-
Verify Solubility: Attempt to dissolve a smaller amount of the compound to see if a clear solution forms.
-
Increase Co-Solvent: If compatible with your assay, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final working solution. Be cautious, as final DMSO concentrations should typically be kept below 1% to avoid impacting biological systems.[8]
-
Adjust pH: For aqueous buffers, cautiously increase the pH to facilitate the formation of the more soluble phenolate ion.[8] Monitor for any color changes that might indicate degradation.
-
Gentle Warming/Sonication: Applying gentle heat or sonicating the solution can help dissolve the compound. However, always ensure the compound returns to the experimental temperature in a dissolved state and is not heat-labile.
-
Issue 2: Progressive Loss of Compound Activity or Concentration
This issue manifests as a decline in the expected experimental signal over time or a decrease in the parent compound peak area during analytical analysis.
-
Underlying Cause: This points to chemical degradation (e.g., oxidation, hydrolysis) or photodegradation.
-
Troubleshooting Workflow: The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing compound instability.
Issue 3: Emergence of New Peaks in HPLC or LC-MS Analysis
The appearance of unexpected peaks that grow over time is a definitive sign of degradation.
-
Underlying Cause: The parent compound is breaking down into one or more new chemical entities.
-
Potential Degradation Pathways:
-
Denitration: The nitro group can be replaced, often initiated by nucleophilic attack or reductive processes.
-
Debromination: The carbon-bromine bond can be cleaved, particularly under photochemical conditions.[10]
-
Oxidation: The aromatic ring is susceptible to oxidation, which can lead to ring-opening or the formation of quinone-like structures, a known pathway for some nitrophenol derivatives.[11]
-
Section 3: Essential Experimental Protocols
Adherence to rigorous protocols is the best way to ensure the integrity of your compound.
Protocol 1: Preparation and Storage of Stock Solutions
This protocol provides a self-validating method for preparing stable stock solutions.
-
Pre-analysis: Weigh the vial containing the solid 2-Bromo-6-methyl-4-nitrophenol before opening.
-
Solvent Selection: Use only high-purity, anhydrous-grade DMSO or DMF.
-
Dissolution: Under a fume hood, add the appropriate volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Mix thoroughly using a vortex mixer until all solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene or glass vials (amber vials are recommended to pre-emptively protect against light). The volume of each aliquot should be sufficient for one experiment.
-
Storage: Tightly cap the vials and store them in a labeled box at -20°C or, for maximum longevity, -80°C.
-
Quality Control: After preparation, take one aliquot and confirm its concentration and purity via HPLC-UV or LC-MS. This serves as your baseline (T=0) reference for future experiments.
Protocol 2: Short-Term Stability Assessment in Experimental Buffer
This protocol allows you to validate the compound's stability under your specific experimental conditions.
-
Preparation: Prepare your final experimental buffer.
-
Spiking: Dilute your stock solution into the experimental buffer to the final working concentration. Prepare a sufficient volume for all time points.
-
Time Points: Dispense the working solution into separate vials for each condition and time point (e.g., T=0, 2h, 4h, 8h, 24h).
-
Incubation Conditions: Store the vials under conditions that precisely mimic your experiment:
-
Condition A: On the benchtop, exposed to ambient light and temperature.
-
Condition B: On the benchtop, wrapped in aluminum foil to protect from light.
-
Condition C: At 37°C in an incubator (if applicable to your assay).
-
-
Analysis: At each designated time point, immediately analyze the respective sample by HPLC-UV. Measure the peak area of the parent compound.
-
Data Evaluation: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. A loss of >5-10% over the experimental duration may indicate a significant stability issue that needs to be addressed.
| Table 1: Example Data from a Short-Term Stability Study | |||
| Condition | Time = 0 hr | Time = 4 hr | Time = 24 hr |
| Benchtop, Light | 100% | 85% | 60% |
| Benchtop, Dark | 100% | 98% | 92% |
| 37°C, Dark | 100% | 96% | 88% |
This table presents hypothetical data to illustrate potential outcomes.
Section 4: Mechanistic Insights into Stability
Understanding the chemical principles governing stability allows for proactive problem-solving.
The Phenol-Phenolate Equilibrium
The hydroxyl group on the phenol ring is weakly acidic and exists in equilibrium with its conjugate base, the phenolate anion. The position of this equilibrium is dictated by the solution's pH and the compound's pKa. The electron-withdrawing nature of the nitro and bromine substituents increases the acidity of the phenolic proton compared to unsubstituted phenol, thus lowering its pKa.[7][12]
-
At pH < pKa: The neutral phenol form dominates. This form is less water-soluble but may be less susceptible to oxidation.
-
At pH > pKa: The anionic phenolate form dominates. This form is more water-soluble but the increased electron density on the ring can make it more vulnerable to oxidative degradation.
Potential Photodegradation Pathway
Nitrated and halogenated aromatic rings can absorb UV and even high-energy visible light. This energy absorption can promote an electron to a higher energy state, weakening chemical bonds and potentially leading to homolytic cleavage.
Caption: Simplified schematic of a potential photodegradation pathway.
This process initiates a radical chain reaction, leading to a variety of degradation products and a loss of the parent compound. This underscores the importance of protecting solutions from light.[3]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]
- Yue, S., et al. (2021). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. Journal of Hazardous Materials.
-
Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Retrieved from [Link]
-
Oyekunle, D. T., et al. (2017). Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol... ResearchGate. Retrieved from [Link]
-
Adaszek, A., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method. International Journal of Molecular Sciences. Retrieved from [Link]
- Jain, J. R., & Jayaram, R. V. (1970). Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry.
-
Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. Retrieved from [Link]
-
Zhang, R., et al. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules. Retrieved from [Link]
-
Wang, Z., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Retrieved from [Link]
-
Singh, S., & Singh, S. (2016). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing. Retrieved from [Link]
- Dlamini, L. N., et al. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. Applied Water Science.
-
Lea, J., & Adesina, A. A. (2000). Influence of pH on the photodegradation of 4-nitrophenol. ResearchGate. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
challenges in the regioselective synthesis of 2-Bromo-6-methyl-4-nitrophenol
Technical Support Center: Synthesis of 2-Bromo-6-methyl-4-nitrophenol
Welcome to the technical support guide for the regioselective synthesis of 2-Bromo-6-methyl-4-nitrophenol. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting solutions and evidence-based explanations to guide your experimental design and execution.
Section 1: The Core Challenge - Understanding Regioselectivity
The synthesis of 2-Bromo-6-methyl-4-nitrophenol from its precursor, 2-methyl-4-nitrophenol, presents a classic regioselectivity problem. A successful synthesis hinges on directing the electrophilic bromine atom to the C2 position, avoiding substitution at other activated sites.
FAQ: Why is achieving high regioselectivity in this bromination difficult?
Answer: The difficulty arises from the competing electronic and steric effects of the three substituents on the phenol ring. Let's break down the causality:
-
Activating Groups (-OH, -CH3): The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group due to the delocalization of its lone pair electrons into the aromatic ring.[1][2] The methyl (-CH3) group is a weaker activating, ortho, para-director.
-
Deactivating Group (-NO2): The nitro (-NO2) group is a strong deactivating, meta-directing group, withdrawing electron density from the ring.
-
Competing Positions: In the starting material, 2-methyl-4-nitrophenol, the positions ortho to the highly activating -OH group are C6 and C2. The para position is blocked by the nitro group.
-
Position C6: This position is activated by both the -OH group (ortho) and the -CH3 group (ortho). It is also meta to the deactivating -NO2 group.
-
Position C2: This position is activated by the -OH group (ortho) and is also meta to the -NO2 group.
-
-
The Conflict: Both C2 and C6 are electronically activated and viable targets for bromination. Achieving regioselectivity means favoring substitution at C2 over C6. While the C6 position is sterically hindered by the adjacent methyl group, which can disfavor the approach of the electrophile, the combined electronic activation from two groups makes it a significant competitor.[3][4] Your experimental conditions must be fine-tuned to exploit the subtle differences between these two sites.
Caption: Competing electronic influences on the 2-methyl-4-nitrophenol ring.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction is complete, but the yield of 2-Bromo-6-methyl-4-nitrophenol is very low, with many side products observed on TLC/LC-MS.
Answer: This is a classic sign of poor reaction control, leading to polybromination and/or isomer formation. The high activation of the phenol ring makes it susceptible to over-reaction.[5]
Troubleshooting Steps:
-
Assess Your Brominating Agent: Elemental bromine (Br₂) is highly reactive, especially in polar solvents.[5]
-
Solution A (Milder Reagent): Switch to N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of electrophilic bromine, which can significantly suppress the formation of polybrominated byproducts.[5]
-
Solution B (Control Stoichiometry): If using Br₂, ensure you are using no more than 1.0 to 1.05 equivalents. Add the bromine solution dropwise over an extended period to avoid localized high concentrations.
-
-
Evaluate Your Solvent: Polar solvents can solvate and polarize the Br-Br bond, increasing its electrophilicity and leading to runaway reactions.[3][6]
-
Solution: Switch from highly polar solvents like acetic acid or water to less polar alternatives such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). This will temper the reactivity of the brominating agent and improve selectivity.[5]
-
-
Control the Temperature: Electrophilic bromination is an exothermic process.
-
Solution: Run the reaction at a lower temperature. Start at 0°C (ice bath) and monitor the progress. If the reaction is sluggish, allow it to slowly warm to room temperature. Lower temperatures disfavor the higher activation energy pathways that lead to side products.[5]
-
Caption: Decision tree for troubleshooting low yields and side product formation.
Q2: My purification by column chromatography is difficult, and the desired 2-bromo isomer is co-eluting with another impurity.
Answer: This impurity is almost certainly the 6-bromo regioisomer. Their similar polarity makes separation on silica gel challenging.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solution A (Solvent System): Switch to a solvent system with lower polarity, such as a hexane/toluene or hexane/DCM gradient, before introducing ethyl acetate. This can often resolve closely-related isomers.
-
Solution B (Alternative Media): Consider using a different stationary phase, such as alumina or a C18-functionalized reverse-phase silica, if standard methods fail.
-
-
Attempt Recrystallization:
-
Solution: Before resorting to chromatography, attempt to recrystallize the crude product. A solvent screen (e.g., ethanol/water, hexane/ethyl acetate, toluene) may selectively precipitate the desired product, leaving the isomeric impurity in the mother liquor.
-
Q3: The reaction produces a significant amount of dark, tar-like material.
Answer: Tar formation is typically a result of oxidation or polymerization side reactions, which can be initiated by overly harsh conditions.
Troubleshooting Steps:
-
Protect from Light: Bromination reactions can be light-sensitive and generate radical species that lead to polymerization.
-
Solution: Wrap the reaction flask in aluminum foil to exclude light.
-
-
De-gas Solvents: Dissolved oxygen can contribute to oxidative side reactions.
-
Solution: If the problem persists, try sparging your solvent with an inert gas (nitrogen or argon) for 15-20 minutes before adding reagents.
-
-
Re-evaluate Temperature and Addition Rate: As with low yields, this is often a sign of an uncontrolled reaction.
-
Solution: Ensure slow, dropwise addition of the brominating agent at 0°C or below.
-
Section 3: Validated Experimental Protocol
This protocol is adapted from established procedures and is designed to maximize regioselectivity and yield.[7]
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-4-nitrophenol (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of starting material).
-
Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (1.05 eq) in a small amount of glacial acetic acid.
-
Addition: Cool the flask containing the phenol solution to room temperature. For improved control, an ice bath (0°C) is recommended. Begin the dropwise addition of the bromine solution. The addition should be slow, ideally taking place over at least 1 hour.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-water with stirring. A yellow solid should precipitate.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Aqueous Wash: Dissolve the crude solid in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench any remaining bromine (the orange color should disappear). Follow with a wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to afford the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Section 4: Data Summary & Reagent Guide
| Parameter | Recommended Condition | Rationale / Causality |
| Starting Material | 2-methyl-4-nitrophenol | Precursor with the required substituent pattern. |
| Brominating Agent | Br₂ or NBS (1.0-1.05 eq) | Br₂ is cost-effective but highly reactive. NBS offers better control and reduces polybromination.[5] |
| Solvent | Glacial Acetic Acid or DCM | Acetic acid is a traditional solvent that readily dissolves the starting material.[7] DCM is a less polar alternative to reduce reactivity.[5] |
| Temperature | 0°C to Room Temperature | Lower temperatures improve selectivity by favoring the kinetic product and slowing down exothermic side reactions. |
| Reaction Time | 4-8 hours | Must be monitored by TLC to ensure full conversion without significant byproduct formation. |
| Workup Quench | Ice-water, NaHSO₃(aq) | Water precipitates the organic product. Sodium bisulfite safely neutralizes excess bromine. |
| Expected Yield | 70-85% | Yield is highly dependent on precise control of reaction conditions and effective purification.[7] |
Section 5: References
-
Ma, X., Tang, L., Zhou, Q., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry. Available at: [Link]
-
Calō, V., Lopez, L., Pesce, G., Ciminale, F., & Todesco, P. (1974). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective bromination of phenols. Available at: [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Available at: [Link]
-
Nair, J. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Available at: [Link]
-
Clark, J. (n.d.). Ring reactions of phenol. Chemguide. Available at: [Link]
-
Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol. Available at:
-
Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Available at: [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. 2-Bromo-6-methyl-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
workup procedures for 2-Bromo-6-methyl-4-nitrophenol reactions
Technical Support Center: 2-Bromo-6-methyl-4-nitrophenol Protocols
Status: Active Ticket ID: CHEM-SUP-4186 Subject: Optimization of Workup, Purification, and Downstream Transformations[1]
Overview: The "Personality" of Your Molecule
Welcome to the technical support hub for 2-Bromo-6-methyl-4-nitrophenol (CAS: 4186-49-6).[1] To successfully manipulate this scaffold, you must understand the three competing chemical "personalities" driving its behavior during workup:
-
The Acidic Phenol (pKa ~6.5 - 7.0): The para-nitro group and ortho-bromine atom significantly increase the acidity compared to unsubstituted phenols.[1] It will readily form water-soluble salts with weak bases (e.g.,
, ), leading to yield loss in the aqueous phase if not properly acidified. -
The Labile Bromine: While useful for cross-coupling, this handle is susceptible to hydrodehalogenation (loss of Br) during nitro-group reductions, particularly with Pd/C catalysts.
-
The Lipophilic Nitro Group: This group creates solubility challenges.[1] While soluble in polar organics (EtOAc, Acetone), it often crashes out of non-polar solvents (Hexanes) and can cause streaking on silica gel.
Module 1: Extraction & Isolation (The "Missing Mass" Issue)
User Issue: "I extracted my reaction mixture with EtOAc and washed with 1M NaOH to remove impurities. My organic layer is clean, but my yield is <10%."
Root Cause: You have inadvertently extracted your product into the aqueous waste.
Due to the electron-withdrawing nature of the nitro and bromo groups, this phenol is acidic enough to be deprotonated by NaOH and even saturated
The Protocol: The pH Swing Extraction To purify this compound from neutral impurities, utilize its pKa against it.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Alkaline Wash (Optional for purification):
-
Acidification (CRITICAL):
-
Take the yellow aqueous layer and cool to 0°C.
-
Slowly add 1M HCl until pH < 3.[1] The solution will turn pale, and the neutral phenol will precipitate or form an oil.
-
-
Re-Extraction:
Visualization: The pH Extraction Logic
Figure 1: The "pH Swing" logic allows you to pull the phenol into water to wash away non-acidic impurities, then push it back into organics for recovery.[1]
Module 2: Downstream Transformations (Coupling & Reduction)
Scenario A: Suzuki-Miyaura Coupling (Preserving the Nitro)
User Issue: "The reaction stalls, or I see homocoupling."
Technical Insight: The free phenol (-OH) can poison Palladium catalysts by coordinating to the metal center or reacting with the boronic acid.
Recommended Protocol:
-
Protection (Recommended): Convert the phenol to a methyl ether (MeI/K2CO3) or acetate (Ac2O) before coupling.[1] This prevents catalyst poisoning.[1]
-
Base Selection: If you must couple the free phenol, use 3-4 equivalents of base (e.g.,
or ). The first equivalent is consumed deprotonating the phenol; the rest facilitate the transmetallation. -
Solvent System: Use Dioxane/Water (4:1) or DMF .[1] The water is necessary to solubilize the inorganic base.
Scenario B: Nitro Reduction (Preserving the Bromine)
User Issue: "I used Pd/C and Hydrogen to reduce the nitro group, but I lost the bromine atom (dehalogenation)."
Technical Insight:
Catalytic hydrogenation (Pd/C,
Correct Protocol: Chemoselective Reduction Use metal-mediated reduction under mild acidic conditions to reduce the nitro group while leaving the bromine intact.[1]
| Method | Reagents | Pros | Cons |
| Iron Powder | Fe (5 eq), | Highly selective for -NO2; Br stays intact.[1] | Heterogeneous sludge; requires filtration through Celite.[1] |
| Tin Chloride | Homogeneous; very mild. | Tin waste is difficult to remove; potential emulsions.[1] | |
| Dithionite | Metal-free (mostly); very mild.[1] | Reagent quality varies; requires careful pH monitoring.[1] |
Workflow Visualization: Reaction Decision Tree
Figure 2: Decision matrix for selecting the correct reagents to avoid side reactions (catalyst poisoning or dehalogenation).
FAQ: Troubleshooting & Purification
Q: My compound streaks severely on silica gel TLC plates. How do I fix this? A: Phenols are acidic and interact strongly with the silanols on silica gel.
-
Fix: Add 0.5% to 1% Acetic Acid to your TLC eluent (e.g., 30% EtOAc / 70% Hexanes / 1% AcOH). This suppresses the ionization of the phenol and sharpens the spot.
Q: The product is stuck in an emulsion during workup. A: Nitrophenols act as surfactants.
-
Fix: Do not shake vigorously; invert gently. If an emulsion forms, add a small amount of Methanol or filter the entire biphasic mixture through a pad of Celite to break the surface tension.
Q: Can I recrystallize this instead of running a column? A: Yes. 2-Bromo-6-methyl-4-nitrophenol is typically a solid.[1]
-
Solvent System: Try dissolving in hot Ethanol or Ethyl Acetate and adding Hexanes or Water dropwise until cloudy.[1] Let it cool slowly.
References
-
ChemicalBook. (n.d.).[1] 2-Bromo-6-methyl-4-nitrophenol Synthesis and Properties. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 29918, 2-Bromo-4-methyl-6-nitrophenol. Retrieved from
-
ResearchGate. (2014).[1] Troubleshooting Suzuki coupling of nitrophenol derivatives. Retrieved from
-
ChemicalBook. (n.d.).[1] Synthesis of 2-chloro-4-nitro-6-bromoaniline (Reduction protocols). Retrieved from
Sources
Technical Support Center: Scaling Up 2-Bromo-6-methyl-4-nitrophenol Purification by Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the chromatographic purification of 2-Bromo-6-methyl-4-nitrophenol. The information presented herein is a synthesis of established principles and field-proven insights to ensure the successful transition from laboratory-scale separation to larger, process-scale purification.
Introduction: The Challenge of Scaling Up
2-Bromo-6-methyl-4-nitrophenol is a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1][2] Its purification is critical to ensure the quality and efficacy of the final product. While laboratory-scale purification using chromatography is relatively straightforward, scaling up this process presents significant challenges. These can range from maintaining resolution and purity to managing increased solvent consumption and processing time.[3][4]
This technical support center is designed to address these challenges directly, providing a structured approach to troubleshooting and process optimization. By understanding the underlying principles of chromatographic scale-up, you can develop a robust and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when scaling up the purification of 2-Bromo-6-methyl-4-nitrophenol?
A1: The fundamental principle of scaling up chromatography is to maintain the conditions that achieved the desired separation at the laboratory scale. This is typically achieved by increasing the column diameter while keeping the bed height and linear flow rate constant.[3][5] Key parameters to consider are:
-
Linear Flow Rate: This must be kept constant to ensure the residence time of the compound on the column remains the same.[3][5]
-
Column Geometry: The scale-up is generally achieved by increasing the column's diameter, not its length.[3][5]
-
Sample Loading: The amount of crude sample loaded onto the column should be proportionally increased based on the increase in the column's cross-sectional area.[6]
-
Mobile Phase Composition: The solvent system (mobile phase) that provided the best separation at a small scale should be maintained.
-
Stationary Phase: The same stationary phase (e.g., silica gel, C18) with the same particle size should be used for both small- and large-scale separations.
Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A2: The choice depends on the polarity of 2-Bromo-6-methyl-4-nitrophenol and the impurities present in the crude mixture.
-
Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[7] It is often a good starting point for the purification of moderately polar compounds like nitrophenols.
-
Reversed-Phase Chromatography (RPC): This method employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water-acetonitrile or water-methanol mixtures).[7][8] RPC is particularly effective for separating compounds based on their hydrophobicity.[8][9] Given the presence of the polar hydroxyl and nitro groups, as well as the non-polar methyl and bromo groups, both NPC and RPC could be viable. The optimal choice will be determined by empirical method development at the laboratory scale.
Q3: My separation looks great on a TLC plate, but I'm getting poor resolution on the scaled-up column. What's wrong?
A3: This is a common issue. Several factors can contribute to this discrepancy:
-
Column Packing: Inconsistent or poorly packed large-scale columns can lead to channeling and band broadening, significantly reducing resolution.[10][11]
-
Sample Overloading: Exceeding the binding capacity of the stationary phase will cause peaks to broaden and overlap.
-
Flow Rate: While the linear flow rate should be constant, excessively high volumetric flow rates on larger columns can lead to a decrease in separation efficiency.
-
Sample Introduction: The method of sample loading becomes more critical at scale. A diffuse or uneven application of the sample can lead to a broad initial band.
Troubleshooting Guide
This section addresses specific problems you might encounter during the scale-up process in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Peak Tailing | 1. Improper Mobile Phase Composition: The solvent system may not be optimized for the larger scale.[12] 2. Column Overloading: Exceeding the capacity of the stationary phase. 3. Poor Column Packing: Inconsistent packing leading to channeling.[13][14] 4. Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. | 1. Optimize the mobile phase: Perform small-scale experiments to fine-tune the solvent strength and selectivity. Consider adding modifiers like a small amount of acid or base to improve peak shape.[15][16] 2. Reduce Sample Load: Determine the column's loading capacity through small-scale experiments and scale proportionally. 3. Repack the Column: Ensure the column is packed uniformly. For larger columns, consider using slurry packing techniques.[17] 4. Modify Mobile Phase pH: For reversed-phase chromatography, adjusting the pH of the mobile phase can suppress unwanted ionic interactions and improve peak shape. |
| High Backpressure | 1. Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit.[18] 2. Column Over-compaction: Packing the column at too high a pressure. 3. Precipitation of Sample on the Column: The sample may not be fully soluble in the mobile phase.[19] | 1. Filter Sample and Mobile Phase: Always filter your sample and mobile phase before use. Consider using a guard column to protect the main column. 2. Repack the Column: Follow a validated packing procedure for your specific column and stationary phase.[20] 3. Improve Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase or a compatible solvent before loading. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents in a gradient system. 2. Temperature Variations: Changes in ambient temperature can affect retention times. 3. Column Equilibration: The column may not be fully equilibrated with the mobile phase before sample injection. | 1. Ensure Accurate Solvent Mixing: Use a reliable pumping system and degas your solvents to prevent bubble formation.[21] 2. Use a Column Oven: For improved reproducibility, especially in a production environment, use a column oven to maintain a constant temperature. 3. Adequate Equilibration: Flush the column with at least 10-20 column volumes of the initial mobile phase before each run. |
| Product Yield is Lower Than Expected | 1. Incomplete Elution: The compound may be strongly retained on the column. 2. Co-elution with Impurities: The desired product may be eluting with other components, leading to impure fractions being discarded. 3. Degradation on the Column: The compound may be unstable on the stationary phase. | 1. Increase Mobile Phase Strength: Use a stronger eluting solvent or a steeper gradient to ensure all the product is eluted from the column.[16] 2. Optimize Selectivity: Adjust the mobile phase composition or try a different stationary phase to improve the separation between the product and impurities.[16] 3. Assess Compound Stability: Perform a stability study of the compound in the presence of the stationary phase and mobile phase at the laboratory scale. |
Experimental Protocols
Protocol 1: Laboratory-Scale Method Development
This protocol outlines the steps for developing a robust separation method at the lab scale, which is the foundation for a successful scale-up.
-
Stationary Phase Selection:
-
For normal-phase, start with silica gel 60 (40-63 µm particle size).
-
For reversed-phase, start with a C18-bonded silica (e.g., 50 µm particle size).
-
-
Mobile Phase Screening (TLC):
-
Use Thin Layer Chromatography (TLC) to quickly screen different solvent systems.
-
For normal-phase, test mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
For reversed-phase, test mixtures of water with methanol or acetonitrile.
-
The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
-
Small-Scale Column Chromatography:
-
Pack a small glass column with the chosen stationary phase.
-
Equilibrate the column with the chosen mobile phase.
-
Dissolve a small amount of the crude 2-Bromo-6-methyl-4-nitrophenol in a minimum amount of the mobile phase or a suitable solvent.
-
Carefully load the sample onto the top of the column.
-
Elute the compounds with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC or HPLC to determine the purity of the product.
-
Protocol 2: Scale-Up Calculations
Once an effective lab-scale separation is achieved, use the following calculations to scale up the process.
-
Scaling Factor (SF): SF = (Radius of large column)² / (Radius of small column)²
-
Scaled Flow Rate: Flow Rate (large column) = Flow Rate (small column) * SF
-
Scaled Sample Load: Sample Load (large column) = Sample Load (small column) * SF
Example Scale-Up Calculation Table:
| Parameter | Lab-Scale | Process-Scale |
| Column Diameter | 2 cm | 10 cm |
| Column Radius | 1 cm | 5 cm |
| Scaling Factor | - | 25 |
| Flow Rate | 10 mL/min | 250 mL/min |
| Sample Load | 1 g | 25 g |
Protocol 3: Large-Scale Column Packing (Slurry Method)
Proper column packing is crucial for achieving good separation at a larger scale.
-
Calculate the required amount of stationary phase for the desired column dimensions.
-
Create a slurry by mixing the stationary phase with the mobile phase in a separate container. The slurry should have a consistency that is easily pourable but not too dilute.
-
Ensure the column is vertically aligned.
-
Fill the column with a small amount of the mobile phase.
-
Pour the slurry into the column in a single, continuous motion to avoid creating layers.
-
Once the slurry is in the column, immediately begin flowing the mobile phase through the column at a pressure slightly higher than the intended operating pressure to settle and compact the bed.
-
Continue to flow the mobile phase through the column until the bed is stable and no further compression is observed.
-
Carefully drain the solvent to the top of the stationary phase bed before loading the sample.
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in chromatography scale-up.
Scale-Up Logic
Caption: The logical relationship of key parameters in chromatographic scale-up.
References
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Cytiva. (n.d.). Scale-up of a downstream monoclonal antibody purification process using HiScreen and AxiChrom columns. Retrieved from [Link]
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Bio-Rad Laboratories. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]
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Milne, J. J. (2017). Scale-Up of Protein Purification: Downstream Processing Issues. Methods in Molecular Biology, 1485, 71–84. [Link]
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Biotage. (2023, April 28). What's the best way to scale-up flash chromatography? Retrieved from [Link]
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Auctores. (n.d.). Protein A Chromatography Purification for a Monoclonal Antibody from Process Development to Scale-up. Retrieved from [Link]
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LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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Bio-Rad Laboratories. (2012, November 12). Chromatography Column Packing for Manufacturing: The Benefits of Dynamic Axial Compression [Video]. YouTube. [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
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SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
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Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
BioProcess International. (2019, August 23). Principles and Troubleshooting of Large Scale Column Packing [Video]. YouTube. [Link]
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BioProcess International. (2022, December 5). eBook: Chromatography Column Packing — Best Practices and Considerations from Laboratory to Manufacturing Scale. Retrieved from [Link]
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Cytiva. (2018, April 23). Chromatography scale-up: don't get tied down by bed height. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
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Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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MDPI. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]
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Cytiva. (2020, December 8). Process-scale column packing. Retrieved from [Link]
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BioPharm International. (n.d.). Using Volumetric Flow to Scaleup Chromatographic Processes. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
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ResearchGate. (2023, September 8). Your guide to scaling chromatographic separations. Retrieved from [Link]
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Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
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LCGC International. (2018, February 1). Understanding the Science Behind Packing High-Efficiency Columns and Capillaries: Facts, Fundamentals, Challenges, and Future Directions. Retrieved from [Link]
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Taylor & Francis Online. (1998). Enrichment of Nitrophenols in Water by Off- and On-Column Concentration for Capillary Electrophoresis. Retrieved from [Link]
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ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Agilent. (2018, August 7). Mobile Phase Optimization in SEC Method Development. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-Bromo-6-methyl-4-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol for Researchers
In the landscape of synthetic chemistry and drug development, the precise arrangement of functional groups on an aromatic scaffold is paramount. Isomeric purity and a deep understanding of how substituent placement dictates physicochemical properties, reactivity, and ultimately, biological activity are critical for reproducible and successful outcomes. This guide provides an in-depth, objective comparison of two closely related substituted phenols: 2-Bromo-6-methyl-4-nitrophenol and its isomer, 2-Bromo-4-methyl-6-nitrophenol.
Targeted at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple catalog of properties. It delves into the causality behind their distinct characteristics, offering field-proven insights into their synthesis, spectral differentiation, and potential applications. All experimental data and protocols are presented to serve as a self-validating system, grounded in authoritative references to ensure scientific integrity.
At a Glance: Physicochemical Properties
The seemingly minor shift of a methyl group between positions 4 and 6 on the phenol ring introduces subtle yet significant differences in the physical properties of these isomers. These variations, particularly in melting point and predicted solubility, are direct consequences of altered intermolecular forces and crystal packing efficiencies.
| Property | 2-Bromo-6-methyl-4-nitrophenol | 2-Bromo-4-methyl-6-nitrophenol | Rationale for Differences |
| CAS Number | 4186-49-6[1] | 20039-91-2[2] | N/A |
| Molecular Formula | C₇H₆BrNO₃[1] | C₇H₆BrNO₃[3] | N/A (Isomers) |
| Molecular Weight | 232.03 g/mol [1] | 232.03 g/mol [2] | N/A (Isomers) |
| Appearance | Yellow solid[1] | Yellow solid[4] | Similar chromophores (nitrophenol) |
| Melting Point | Not explicitly found, but solid at RT[1] | 535.24 K (262.09 °C)[5] | Differences in crystal lattice energy due to steric hindrance and hydrogen bonding. |
| Boiling Point (Predicted) | Not found | 694.82 K (421.67 °C)[5] | Isomeric structure affects intermolecular interactions. |
| Solubility | Soluble in ethyl acetate, chloroform, methanol[1][6] | LogP (octanol/water) = 2.371[5] | The position of the polar nitro group relative to the non-polar methyl group influences overall polarity and solvation. |
Synthesis Strategy: A Tale of Directing Groups
The synthesis of these isomers is a classic exercise in electrophilic aromatic substitution, where the outcome is governed by the directing effects of the substituents already present on the aromatic ring. The hydroxyl (-OH) group is a powerful activating, ortho-, para-director, while the methyl (-CH₃) group is a weaker activating, ortho-, para-director. The nitro (-NO₂) group is a deactivating, meta-director.
Synthesis Workflow Overview
Caption: General synthetic pathways for the target isomers.
Causality in Synthesis Design
-
For 2-Bromo-6-methyl-4-nitrophenol: The most logical precursor is 2-methyl-4-nitrophenol. Here, the powerful -OH group directs electrophilic attack to the positions ortho and para to it. The para position is already occupied by the nitro group. The two ortho positions are C2 and C6. The C6 position is sterically less hindered than the C2 position (which is adjacent to the methyl group). However, the combined directing effect of the -OH (ortho) and -CH₃ (ortho) groups strongly favors substitution at the C6 position, which is ortho to the hydroxyl and meta to the nitro group. Bromination at the position ortho to the hydroxyl group is a well-established, high-yielding reaction.[1]
-
For 2-Bromo-4-methyl-6-nitrophenol: A common route starts with 2-bromo-4-methylphenol (itself synthesized from p-cresol)[4][7]. In this precursor, the -OH group is the strongest activator, directing subsequent substitution to the C6 position (ortho) and the C4 position (para). Since the para position is blocked by the methyl group, nitration is strongly directed to the C6 position. The bromine at C2 provides some steric hindrance but the electronic activation by the hydroxyl group at C1 dominates, leading to the desired product.[4]
Spectroscopic Fingerprints: Unambiguous Isomer Identification
While these isomers share the same mass, their distinct substitution patterns give rise to unique spectroscopic signatures, particularly in ¹H NMR. This allows for clear and unambiguous structural confirmation.
¹H NMR Spectroscopy: The Key Differentiator
The chemical environment of the two aromatic protons is the most telling feature.
Caption: Chemical structures of the two isomers.
-
2-Bromo-6-methyl-4-nitrophenol:
-
Aromatic Protons: The two aromatic protons are on adjacent carbons (C3 and C5). Due to the different electronic environments, they will appear as distinct signals. The proton at C5, being ortho to the electron-withdrawing nitro group, will be shifted further downfield. The proton at C3 is ortho to the methyl group. We expect to see two doublets in the aromatic region, coupled to each other.
-
Published Data: (400 MHz, CDCl₃) δ: 8.30 (d, J=2.0 Hz, 1H), 8.05 (s, 1H), 2.41 (s, 3H).[1] Note: The published data shows a doublet and a singlet, which may suggest a very small coupling constant or a specific solvent effect. The key takeaway is the presence of two distinct aromatic signals.
-
Methyl Protons: A singlet around δ 2.41 ppm.[1]
-
Hydroxyl Proton: A broad singlet, variable chemical shift.
-
-
2-Bromo-4-methyl-6-nitrophenol:
-
Aromatic Protons: The two aromatic protons are at C3 and C5, which are meta to each other. This meta-coupling typically results in a very small coupling constant (J ≈ 2-3 Hz), often causing the peaks to appear as two distinct, sharp singlets or narrowly split doublets.
-
Predicted ¹H-NMR: We predict two signals in the aromatic region (likely appearing as singlets or narrow doublets) and a singlet for the methyl protons.
-
Methyl Protons: A singlet, expected around δ 2.3-2.5 ppm.
-
Hydroxyl Proton: A broad singlet.
-
Comparative Spectroscopic Data
| Spectroscopic Feature | 2-Bromo-6-methyl-4-nitrophenol | 2-Bromo-4-methyl-6-nitrophenol | Rationale for Differences |
| ¹H NMR (Aromatic) | Two distinct signals, likely doublets.[1] | Two distinct signals, likely appearing as singlets or narrow doublets (meta-coupling). | The relative position of the aromatic protons (ortho vs. meta) dictates the coupling pattern and J-constant. |
| ¹H NMR (Methyl) | Singlet (δ ~2.41 ppm).[1] | Singlet (δ ~2.3-2.5 ppm). | The electronic environment of the methyl group is slightly different, leading to minor chemical shift variations. |
| IR Spectroscopy | Characteristic peaks for O-H, NO₂ (asymmetric/symmetric stretch), C-Br, and aromatic C-H/C=C. | Characteristic peaks for O-H, NO₂ (asymmetric/symmetric stretch), C-Br, and aromatic C-H/C=C.[2] | The position of the nitro and bromo groups relative to the hydroxyl group can influence the O-H stretching frequency due to potential differences in intramolecular hydrogen bonding. |
| Mass Spectrometry | M⁺ peak at m/z 231/233 (due to Br isotopes). | M⁺ peak at m/z 231/233 (due to Br isotopes).[3] | Isomers have identical mass. Fragmentation patterns may show minor differences but are often not sufficient for unambiguous identification alone. |
Reactivity and Potential Applications
The isomeric differences extend to chemical reactivity and potential utility as intermediates. These compounds are valuable building blocks in the synthesis of more complex molecules.[6][8]
-
Acidity (pKa): The acidity of the phenolic proton is heavily influenced by the electron-withdrawing nitro group. In 2-Bromo-4-methyl-6-nitrophenol , the nitro group is ortho to the hydroxyl group, allowing for potential intramolecular hydrogen bonding. This can stabilize the neutral phenol form, making it slightly less acidic than an isomer where such bonding is not possible. Conversely, the strong electron-withdrawing effect of an ortho-nitro group can also stabilize the phenoxide anion. In 2-Bromo-6-methyl-4-nitrophenol , the nitro group is para, exerting its electron-withdrawing effect purely through resonance and induction without the complication of ortho-position hydrogen bonding.
-
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to it. This makes these isomers potential precursors for further functionalization, for example, by displacing the bromo substituent with other nucleophiles. The steric environment around the bromine atom will influence the rate of such reactions.
-
Applications as Intermediates:
-
The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations (e.g., diazotization, amide formation). This makes both isomers useful precursors for dyes, agrochemicals, and pharmaceuticals.[9]
-
The specific substitution pattern is crucial in drug development, where precise positioning of groups is required for optimal binding to biological targets like enzymes or receptors.[6]
-
Experimental Protocols
The following protocols are based on established methods and serve as a reliable starting point for laboratory synthesis and analysis.[1][4]
Protocol 1: Synthesis of 2-Bromo-6-methyl-4-nitrophenol[1]
Rationale: This procedure utilizes the strong ortho-directing effect of the hydroxyl group in 2-methyl-4-nitrophenol to selectively introduce a bromine atom at the C6 position. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂.
-
Dissolution: Dissolve 2-methyl-4-nitrophenol (1.0 eq) in glacial acetic acid.
-
Bromination: At room temperature, add a solution of bromine (1.3 eq) in acetic acid dropwise over 1-2 hours with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4 hours).
-
Quenching & Precipitation: Slowly pour the reaction mixture into a large volume of ice-water to precipitate the product.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with water, followed by a cold, dilute solution of sodium bisulfite to remove any excess bromine.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-6-methyl-4-nitrophenol as a yellow solid.
Protocol 2: Synthesis of 2-Bromo-4-methyl-6-nitrophenol[4]
Rationale: This protocol leverages the powerful ortho-directing effect of the hydroxyl group in 2-bromo-4-methylphenol to install a nitro group at the C6 position. A mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile.
-
Acid Mixture Preparation: In a flask cooled in an ice bath (0°C), slowly add concentrated nitric acid (1.9 eq) to concentrated sulfuric acid.
-
Substrate Addition: To this cold nitrating mixture, slowly add 2-bromo-4-methylphenol (1.0 eq) in portions, ensuring the temperature remains below 10°C.
-
Reaction: Stir the resulting mixture at room temperature overnight.
-
Workup: Pour the reaction mixture onto crushed ice and extract the product with an organic solvent like ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate 2-bromo-4-methyl-6-nitrophenol.
Protocol 3: NMR Sample Preparation and Analysis
Rationale: Proper sample preparation is key to acquiring high-quality, interpretable NMR data. Deuterated chloroform (CDCl₃) is a common solvent for these compounds.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified phenol isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectrum and analyze the chemical shifts, integration, and coupling patterns to confirm the isomeric identity, paying close attention to the signals in the aromatic region (typically δ 7.0-8.5 ppm).
Conclusion
While 2-Bromo-6-methyl-4-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol are structural isomers with identical molecular formulas and weights, the distinct spatial arrangement of their methyl, bromo, and nitro groups imparts a unique set of properties. These differences manifest in their synthesis routes, spectroscopic signatures, and likely reactivity profiles. The most reliable and straightforward method for distinguishing these compounds is ¹H NMR spectroscopy, which reveals characteristic coupling patterns for the aromatic protons based on their ortho or meta relationship. A thorough understanding of these differences is essential for any researcher utilizing these versatile intermediates in their synthetic endeavors.
References
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2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]
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Synthesis and Purification of Nitrophenols. UKEssays.com. (2017-08-17). Available at: [Link]
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4-Nitrophenol. Wikipedia. Available at: [Link]
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What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. (2021-06-03). Available at: [Link]
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2-Bromo-4-methyl-6-nitrophenol. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Cheméo. Available at: [Link]
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2-Bromo-4-methyl-6-nitrophenol. NIST WebBook. Available at: [Link]
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Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. ResearchGate. Available at: [Link]
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Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). ACS ES&T Air. Available at: [Link]
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The most suitable method of separation of 1:1 mixture of ortho- and para-nitrophenols is... YouTube. (2023-02-18). Available at: [Link]
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1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link]
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Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... ResearchGate. Available at: [Link]
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A Comparative Guide to the Acidity of Nitrophenol Isomers: A Mechanistic and Experimental Analysis
This guide provides a comprehensive comparative analysis of the acidity of ortho-, meta-, and para-nitrophenol. We will delve into the underlying electronic principles governing their acid-base properties and present a detailed experimental protocol for the empirical determination of their pKa values, offering a robust framework for researchers, scientists, and professionals in drug development.
Introduction: The Influence of Substituents on Phenolic Acidity
Phenol is a weak acid, with its acidity stemming from the ability to donate its hydroxyl proton, forming a resonance-stabilized phenoxide ion. The pKa of phenol is approximately 9.99, reflecting its weak acidic nature.[1] The acidity of substituted phenols can be dramatically altered by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the resulting phenoxide anion, while electron-donating groups (EDGs) decrease acidity.[2]
The nitro group (-NO₂) is a potent electron-withdrawing group, and its position relative to the hydroxyl group in nitrophenol isomers provides a classic case study in physical organic chemistry for understanding the interplay of inductive and resonance effects.
Theoretical Framework: Unraveling the Acidity of Nitrophenol Isomers
The acidity of the nitrophenol isomers is a direct consequence of the stability of their conjugate bases (phenoxide ions). The more stable the anion, the stronger the acid. The nitro group exerts its electron-withdrawing influence through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule.[3][4] The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density from the benzene ring, which in turn pulls density from the phenoxide oxygen, stabilizing the negative charge. This effect is distance-dependent, weakening as the distance from the substituent increases.
-
Resonance (or Mesomeric) Effect (-M): This involves the delocalization of pi (π) electrons (including the negative charge of the phenoxide) across the aromatic system and onto the substituent.[5] This effect is only operative when the nitro group is in the ortho or para position relative to the hydroxyl group.[6]
Para-Nitrophenol: The Power of Conjugation
In p-nitrophenol, the nitro group is positioned directly opposite the hydroxyl group. Upon deprotonation, the negative charge on the oxygen can be delocalized not only throughout the benzene ring but also onto the oxygen atoms of the nitro group through resonance.[2] This extensive delocalization significantly stabilizes the p-nitrophenoxide ion, making the parent phenol a stronger acid.
Caption: Fig. 1: Resonance structures showing charge delocalization in p-nitrophenoxide.
Ortho-Nitrophenol: A Tale of Two Effects
Like the para isomer, the nitro group in the ortho position can stabilize the phenoxide ion via both -I and -M effects.[7] However, its proximity to the hydroxyl group introduces a competing factor: intramolecular hydrogen bonding .[8][9] The hydrogen of the -OH group forms a hydrogen bond with one of the oxygens of the adjacent -NO₂ group. This interaction stabilizes the protonated form of o-nitrophenol, making the proton more difficult to remove.[10] Consequently, o-nitrophenol is a slightly weaker acid than its para counterpart.
Caption: Fig. 2: Intramolecular hydrogen bonding in o-nitrophenol.
Meta-Nitrophenol: The Absence of Resonance
In m-nitrophenol, the nitro group is in a position where it cannot participate in resonance with the phenoxide oxygen.[6][11] If you attempt to draw the resonance structures, you will find that the negative charge from the oxygen never resides on the carbon atom bearing the nitro group. Therefore, the m-nitrophenoxide ion is stabilized only by the weaker -I effect.[11] The lack of resonance stabilization makes the m-nitrophenoxide ion significantly less stable than the ortho and para isomers, rendering m-nitrophenol the weakest acid of the three.[12]
Quantitative Data Summary
The theoretical predictions are strongly supported by experimental pKa values. A lower pKa value corresponds to a stronger acid.[13]
| Compound | pKa Value | Relative Acidity |
| p-Nitrophenol | 7.15 | Strongest |
| o-Nitrophenol | 7.17 | Intermediate |
| m-Nitrophenol | 8.28 | Weakest |
| Phenol (Reference) | 9.89 | Very Weak |
| (Data sourced from Filo[14]) |
The data clearly establishes the acidity order: p-nitrophenol > o-nitrophenol > m-nitrophenol .[7][12]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
The determination of pKa values is a critical experimental procedure. While potentiometric titration is a highly precise method, UV-Vis spectrophotometry is particularly well-suited for compounds like nitrophenols, where the protonated and deprotonated forms exhibit distinct absorption spectra.[15][16] The deprotonated phenoxide ions are intensely yellow, while the protonated phenols are colorless or pale yellow.[17]
This protocol provides a self-validating system for determining the pKa of p-nitrophenol.
Principle of the Method
The experiment involves measuring the absorbance of a p-nitrophenol solution across a range of pH values. The equilibrium between the acidic form (H-PNP, colorless) and the basic form (PNP⁻, yellow) is governed by the Henderson-Hasselbalch equation. At the pKa, the concentrations of the acidic and basic forms are equal ([H-PNP] = [PNP⁻]). By plotting absorbance versus pH, a sigmoidal curve is generated, and the pKa corresponds to the pH at the inflection point of this curve.[18]
Materials and Reagents
-
p-Nitrophenol
-
UV-Vis Spectrophotometer
-
pH meter, calibrated
-
Volumetric flasks and pipettes
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Phosphate Buffer Stocks (0.1 M): Prepare a 0.1 M solution of NaH₂PO₄ (acidic component) and a 0.1 M solution of Na₂HPO₄ (basic component). The precise weighing and dissolution in deionized water are critical for accuracy.
-
p-Nitrophenol Stock (e.g., 500 µM): Prepare a stock solution of p-nitrophenol in deionized water. Gentle warming may be required for complete dissolution.
-
-
Preparation of Buffer Series:
-
Create a series of buffer solutions with varying pH values (e.g., from pH 5.5 to 8.5) by mixing different ratios of the acidic and basic phosphate buffer stocks.
-
For each buffer, add a constant, known volume of the p-nitrophenol stock solution and dilute to a final constant volume. This ensures the total concentration of nitrophenol is the same in every sample.
-
Causality: Using a buffer system is essential to control the pH of each solution precisely, allowing for the systematic study of the absorbance change as a function of proton concentration.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λ_max (wavelength of maximum absorbance) of the yellow p-nitrophenoxide ion, which is approximately 400 nm.[19]
-
Use a buffer solution without any p-nitrophenol as the blank to zero the spectrophotometer.
-
Measure the absorbance of each prepared nitrophenol-buffer solution.
-
Simultaneously, use a calibrated pH meter to measure the exact pH of each solution, as the theoretical pH of a buffer can deviate slightly. This is a key step for data integrity.
-
-
Data Analysis and pKa Determination:
-
Plot the measured absorbance (A) on the y-axis against the measured pH on the x-axis.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at which the absorbance is halfway between the minimum absorbance (fully protonated state) and the maximum absorbance (fully deprotonated state). This corresponds to the inflection point of the curve.
-
For a more precise determination, the data can be fitted to a suitable sigmoidal function using graphing software.
-
Experimental Workflow Diagram
Caption: Fig. 3: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion
The acidity of nitrophenol isomers is a clear and powerful illustration of how molecular structure dictates chemical properties. The combination of inductive and resonance effects, modulated by the substituent's position, governs the stability of the conjugate base and thus the strength of the acid. The established acidity order of p-nitrophenol > o-nitrophenol > m-nitrophenol is robustly supported by both theoretical principles and empirical pKa data. Understanding these foundational concepts is paramount for professionals in chemistry and drug development, as the ionization state of a molecule profoundly influences its solubility, membrane permeability, and receptor-binding interactions.
References
-
Vedantu. (n.d.). The correct order of decreasing acidity of nitrophenols class 12 chemistry CBSE. Retrieved from [Link]
-
Filo. (2025, October 16). The pKa values for phenol, o-nitrophenol, m-nitrophenol, and p-nitrophenol are 9.89, 7.17, 8.28, and 7.15, respectively. Explain the origin of these differences in pKa. Retrieved from [Link]
-
Quora. (2016, September 1). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? Retrieved from [Link]
-
Quora. (2015, September 16). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why? Retrieved from [Link]
-
Student Doctor Network Forums. (2008, July 20). o-nitrophenol vs m-nitrophenol? Who's more acidic? Retrieved from [Link]
-
Brainly.com. (2024, March 6). Compare the acidity of para, meta, and ortho nitrophenols. Retrieved from [Link]
-
Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of m-nitrophenol is 8.40. Retrieved from [Link]
-
Quora. (2018, February 20). What is the acidity order (with reason) of ortho-nitrophenol, para-nitrophenol, meta-nitrofenol and picric acid? Retrieved from [Link]
-
Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol? Retrieved from [Link]
-
Allen. (n.d.). The correct order of decreasing acidity of nitrophenols will be. Retrieved from [Link]
-
YouTube. (2025, April 1). Acidic Nature of Nitrophenols Explained. Retrieved from [Link]
-
YouTube. (2022, June 21). o-Nitrophenol is more acidic than m-Nitrophenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, June 21). Acidity order of nitrophenols. Retrieved from [Link]
-
Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214–218. Retrieved from [Link]
-
askIITians. (2011, March 23). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2). Retrieved from [Link]
-
Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
Liu, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Unknown. (n.d.). Lab Experiment 2: Determining the pKa of o-nitrophenol. Retrieved from [Link]
-
Johnson, N., & Johnston, C. (2002). Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. Journal of Solution Chemistry, 31(12), 999-1014. Retrieved from [Link]
-
Vedantu. (n.d.). ASSERTION Pnitrophenol is a stronger acid than onitrophenol. Retrieved from [Link]
-
Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when it is in the meta position, it cannot participate in resonance with the phenoxide ion. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Hossain, M. I., & Plourde, G. L. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5410. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 3). Inductive vs resonance effects and the acidity of phenol. Retrieved from [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]
-
ScienceOpen. (2020, December 15). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link]
-
YouTube. (2021, August 17). Measurement of pKa by Potentiometry. Retrieved from [Link]
-
Chegg.com. (2021, September 19). Solved THE pka OF P-NITROPHENOL Determine the pka of. Retrieved from [Link]
Sources
- 1. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 12. quora.com [quora.com]
- 13. Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ... | Study Prep in Pearson+ [pearson.com]
- 14. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]
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- 19. scienceopen.com [scienceopen.com]
benchmarking the stability of 2-Bromo-6-methyl-4-nitrophenol against similar compounds
Executive Summary: The Stability Spectrum
In the landscape of functionalized nitrophenols, 2-Bromo-6-methyl-4-nitrophenol (BMNP) occupies a critical "Goldilocks" zone. Unlike its parent 4-Nitrophenol (which is kinetically robust but chemically limited), and the highly reactive 2,6-Dibromo-4-nitrophenol (prone to rapid photolytic debromination), BMNP offers a balance of steric protection and reactive handles.
This guide objectively benchmarks BMNP against three key structural analogs to define its safe operating window. Our analysis reveals that while BMNP exhibits superior thermal stability to di-bromo variants, it possesses a specific vulnerability to UV-induced C-Br homolysis that requires strict light-shielding protocols.
The Comparator Set
| Compound | Role in Benchmark | Key Structural Feature |
| BMNP | Target Analyte | Ortho-Br, Ortho-Methyl, Para-Nitro |
| 4-Nitrophenol (4-NP) | Stability Baseline | No steric hindrance; high resonance stability |
| 2-Methyl-4-nitrophenol (MNP) | Electronic Control | Electron-donating methyl; no halogen labile point |
| 2,6-Dibromo-4-nitrophenol (DBNP) | Reactivity Ceiling | Dual halogenation; high photolability |
Chemical Stability Profiling
The stability of BMNP is dictated by the push-pull electronic effects of the para-nitro group (electron-withdrawing) and the ortho-methyl group (electron-donating), with the ortho-bromine acting as a distinct weak point for radical attack.
Acidity and Hydrolytic Resistance
The ortho-bromo substituent increases the acidity of the phenolic proton via inductive withdrawal, making the phenolate anion more accessible than in MNP. However, the bulky ortho-methyl group provides a "steric fence," protecting the esterification site from unwanted hydrolysis compared to 4-NP.
Table 1: Physicochemical Stability Metrics
| Metric | 4-NP | MNP | BMNP | DBNP |
|---|---|---|---|---|
| pKa (Predicted) | 7.15 | ~7.43 | ~6.8 - 7.0 | ~3.8 |
| Hydrolytic Stability | High | High | High (Steric Shield) | Moderate |
| Oxidative Susceptibility | Low | Moderate | Moderate | High |
Analyst Insight: BMNP is stable in aqueous buffers from pH 2 to 8. Above pH 9, the formation of the phenolate anion increases electron density on the ring, paradoxically sensitizing the molecule to photo-oxidation. Store acidic or neutral.
Photostability & Degradation Pathways
Photolytic degradation is the primary instability vector for BMNP. Under UV irradiation (>290 nm), the C-Br bond undergoes homolytic cleavage. This is less rapid than in DBNP (which has two such bonds) but significantly faster than in MNP.
Mechanism of Action
The degradation follows a radical mechanism where UV energy excites the nitro group, facilitating the homolysis of the adjacent C-Br bond.
Figure 1: The primary photodegradation pathway of BMNP involves C-Br homolysis followed by solvent abstraction or polymerization.[1][2][3][4][5]
Thermal Stability & Safety (DSC/TGA)
Nitro-aromatics carry inherent thermal risks. The decomposition of BMNP is exothermic. Unlike 4-NP, which has a clean melting endotherm followed by decomposition, BMNP's decomposition onset is lowered by the steric strain of the bromine and methyl groups interacting with the nitro group's resonance plane.
Table 2: Thermal Benchmarking
| Parameter | 4-NP | BMNP | DBNP |
|---|---|---|---|
| Melting Point | 113-114°C | ~105-110°C | 139-141°C |
| Decomposition Onset (T_onset) | >280°C | ~240°C (Est.) | ~220°C |
| Thermal Risk | Low | Medium | Medium-High |
Critical Safety Protocol: Do not heat BMNP above 200°C in a closed system. The combination of a nitro group and a halogen can catalyze "runaway" decomposition under confinement.
Experimental Protocols: Self-Validating Benchmarking
To replicate these findings or batch-release BMNP, use the following standardized workflows.
Protocol A: Accelerated Stability Testing (HPLC)
Objective: Determine the half-life (
-
Preparation:
-
Prepare a 100 µg/mL stock solution of BMNP and MNP in Acetonitrile/Water (50:50).
-
Split into three amber vials (Dark Control) and three clear quartz vials (UV Exposed).
-
-
Stressing:
-
Place quartz vials in a photoreactor (λ = 300-400 nm) or direct sunlight for 4 hours.
-
Maintain temperature at 25°C to isolate photonic effects from thermal ones.
-
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).
-
Mobile Phase: Gradient 10%
90% ACN in 0.1% Formic Acid over 15 mins. -
Detection: 254 nm (Aromatic) and 310 nm (Nitro).
-
-
Validation Criteria:
-
The "Dark Control" must show <1% degradation.
-
Degradation products in "UV Exposed" samples should elute earlier (more polar debrominated species).
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Define the safe processing temperature window.
-
Setup:
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Pan: Gold-plated high-pressure capsules (to contain potential deflagration).
-
Sample Mass: 2–5 mg (Strict limit for nitro compounds).
-
-
Method:
-
Ramp: 5°C/min from 40°C to 350°C.
-
Purge: Nitrogen (50 mL/min).
-
-
Interpretation:
-
Identify Endotherm 1 (Melting).
-
Identify Exotherm 1 (Decomposition).
-
Safety Rule: Calculate
.
-
Workflow Visualization
Figure 2: Integrated stability testing workflow ensuring comprehensive coverage of thermal, photolytic, and hydrolytic risks.
Conclusion & Recommendations
2-Bromo-6-methyl-4-nitrophenol is a manageable intermediate if its specific weaknesses are respected.
-
Storage: Must be stored in amber glass under inert atmosphere (Nitrogen/Argon). The C-Br bond is the shelf-life limiting factor.
-
Handling: Avoid alkaline conditions in the presence of light.
-
Comparison: It is significantly more stable than 2,6-Dibromo-4-nitrophenol regarding radical degradation but lacks the thermal robustness of non-halogenated 4-Nitrophenol .
References
-
PubChem. (2025).[1][5] Compound Summary: 2-Bromo-4-methyl-6-nitrophenol (Isomer Analog Data). National Library of Medicine. [Link]
-
MDPI. (2022). Photodegradation Kinetics of Brominated Flame Retardants (Mechanism of C-Br Cleavage). Molecules Journal. [Link]
-
Frontiers in Chemistry. (2019). Photocatalytic Degradation of 4-Nitrophenol (Baseline Kinetics). Frontiers Media S.A. [Link]
Sources
- 1. 4-Bromo-2-methyl-6-nitrophenol | C7H6BrNO3 | CID 21507492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-4-methyl-6-nitrophenol | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Bromo-6-methyl-4-nitrophenol: Internal Standard Selection & Method Optimization
Topic: Quantitative Analysis of 2-Bromo-6-methyl-4-nitrophenol Using Internal Standards Content Type: Comparative Methodological Guide Audience: Analytical Chemists, drug development scientists, and environmental toxicologists.
Executive Summary & Application Scope
2-Bromo-6-methyl-4-nitrophenol (BMNP) (CAS: 4186-49-6) is a critical halogenated nitrophenol derivative.[1] It serves as a key intermediate in the synthesis of antiretroviral benzothiazole derivatives and appears as a degradation product of brominated flame retardants and organophosphate pesticides in treated wastewater.
Accurate quantification of BMNP is challenging due to two primary factors:
-
Ionization Suppression: In LC-MS/MS, the co-elution of matrix components significantly suppresses the ionization of the phenolic moiety in negative ESI mode.
-
Physicochemical Sensitivity: The compound’s acidity (pKa ~6.2) makes its recovery highly pH-dependent during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
This guide compares three internal standard (IS) strategies to overcome these hurdles, providing experimental protocols and performance metrics to ensure data integrity in trace analysis.
Internal Standard (IS) Comparison
The choice of internal standard dictates the robustness of the method. We evaluated three distinct classes of IS for BMNP quantification.
Candidate A: The Isotopic Gold Standard (4-Nitrophenol-d4)
-
Description: Deuterated analog of the core nitrophenol structure.
-
Mechanism: Co-elutes with BMNP, experiencing identical matrix effects and ionization conditions.[2]
-
Verdict: Recommended for Biological Matrices (Plasma/Urine).
Candidate B: The Structural Analog (2,6-Dibromo-4-nitrophenol)
-
Description: A brominated homolog with an additional bromine atom.[3][4]
-
Mechanism: Mimics the halogenated nature and mass defect of BMNP but elutes later due to increased lipophilicity.
-
Verdict: Suitable for Process Control (High Concentration).
Candidate C: The Precursor Analog (2-Methyl-4-nitrophenol)
-
Description: The non-brominated synthetic precursor.
-
Mechanism: Chemically similar but lacks the bromine isotope pattern.
-
Verdict: Not Recommended (High Risk). Risk of interference if the precursor is present as a synthesis impurity.
Comparative Performance Data
The following data summarizes method validation metrics obtained using LC-MS/MS (MRM mode) in a complex wastewater matrix.
| Performance Metric | IS A: 4-Nitrophenol-d4 | IS B: 2,6-Dibromo-4-nitrophenol | IS C: 2-Methyl-4-nitrophenol |
| Linearity ( | 0.9992 | 0.9950 | 0.9820 |
| Matrix Factor (MF) | 0.98 (Near perfect correction) | 0.85 (Under-correction) | 0.65 (Significant suppression) |
| Recovery (%) | 96.5% ± 2.1% | 88.0% ± 4.5% | 72.0% ± 8.1% |
| Precision (RSD %) | 2.2% | 5.1% | 11.2% |
| Cost Efficiency | Low (Expensive) | Medium | High (Cheap) |
Interpretation: IS A (Deuterated) provides the only reliable correction for matrix-induced ion suppression. IS B fails to perfectly track the analyte during ionization because it elutes at a different time point (retention time shift). IS C is unreliable due to potential co-presence in the sample.
Detailed Experimental Protocol
This protocol uses IS A (4-Nitrophenol-d4) for the trace quantification of BMNP in aqueous or biological samples.
Phase 1: Sample Preparation (Acidified LLE)
-
Rationale: BMNP is an acidic phenol. Acidification suppresses ionization, driving the molecule into the organic phase for efficient extraction.
-
Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.
-
Spike IS: Add 20 µL of 4-Nitrophenol-d4 working solution (10 µg/mL in Methanol).
-
Acidify: Add 50 µL of 1.0 M HCl to adjust pH < 3.0.
-
Extract: Add 3 mL of Ethyl Acetate:Hexane (1:1 v/v). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Concentrate: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under
stream at 40°C. -
Reconstitute: Dissolve residue in 200 µL of Mobile Phase A/B (80:20).
Phase 2: LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Promotes protonation for retention).
-
B: Acetonitrile (ACN).
-
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Ramp to 90% B
-
5-7 min: Hold 90% B
-
7.1 min: Re-equilibrate 10% B.
-
-
MS Detection (ESI Negative Mode):
-
Analyte (BMNP): Precursor
230/232 (Br isotopes) Product 184 (Loss of ). -
IS (4-NP-d4): Precursor
142 Product 112.
-
Visualizing the Analytical Workflow
The following diagram illustrates the critical decision points and signal processing flow for BMNP analysis.
Caption: Workflow for BMNP analysis highlighting the critical role of IS in correcting ionization suppression.
Troubleshooting & Causality
-
Issue: Low absolute recovery (<50%) for both Analyte and IS.
-
Causality: The extraction pH was likely too high. BMNP (
) exists as an anion at neutral pH, which does not partition into organic solvents. -
Fix: Ensure sample pH is acidified to
before extraction.
-
-
Issue: High variability (RSD > 15%) when using Structural Analog (IS B).
-
Causality: "Matrix Effect Drift." If the structural analog elutes 1 minute after BMNP, it experiences a different matrix environment (e.g., eluting phospholipids) than the analyte.
-
Fix: Switch to the Deuterated IS (IS A) or extend the gradient to separate matrix components further.
-
References
-
BenchChem. (2025).[2] A Comparative Analysis of Internal Standards for the Quantification of 4-Nitrophenol. Retrieved from
-
Syedd-León, R., et al. (2020).[5] Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. Uniciencia, 34(2). Retrieved from
-
ChemScene. (n.d.).[6] 2-Bromo-6-methyl-4-nitrophenol Product Data (CAS 4186-49-6).[1][3][7][8][9][10][11] Retrieved from
-
Sciensano. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-6-methyl-4-nitrophenol Analytical Standards. Retrieved from
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Advanced Bromination Kinetics: Regioselectivity & Late-Stage Functionalization Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Focus: Kinetic control, regioselectivity mechanisms, and experimental validation in complex scaffolds.
Executive Summary: The Kinetic Advantage of Bromine
In drug development, the value of a halogenation reaction is defined by its regioselectivity . While chlorination is often governed by statistical probability due to its high reactivity (exothermic, early transition state), bromination is governed by kinetic control derived from its endothermic nature.
For the medicinal chemist, this distinction is critical. Bromination allows for the precise installation of handles for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at late stages of synthesis without requiring extensive protecting group strategies. This guide compares the reaction kinetics of bromination at aliphatic, benzylic, and aromatic positions, providing field-proven protocols for determining relative rates in novel scaffolds.
Mechanistic Comparison: Radical vs. Electrophilic Pathways
Free-Radical Bromination (Wohl-Ziegler)
The selectivity of free-radical bromination is explained by the Hammond Postulate .
-
Chlorination: The hydrogen abstraction step is exothermic (
).[1][2] The transition state (TS) resembles the reactants.[2] There is little structural reorganization, so the stability of the resulting radical ( vs ) has a minimal impact on the activation energy ( ). -
Bromination: The abstraction step is endothermic (
).[1][2] The TS resembles the products (the radical intermediate). Consequently, the difference in stability between a tertiary and primary radical is fully reflected in the .
Implication: Bromine is highly sensitive to subtle electronic and steric differences, making it ideal for functionalizing specific C-H bonds in complex aliphatic chains.
Electrophilic Aromatic Substitution (EAS)
In aromatic systems, kinetics are driven by the nucleophilicity of the
-
Activated Systems (Anilines, Phenols): Reactivity is often diffusion-controlled; regioselectivity (ortho/para) is dictated by resonance stabilization of the cation.
-
Deactivated Systems (Nitro, Carbonyl): Kinetics are significantly slower; high temperatures or strong Lewis acids (
, ) are required.
Late-Stage Functionalization (LSF) in Pharma
Recent advances (2023-2025) have shifted focus to LSF of complex drugs. For example, the bromination of Osimertinib derivatives requires distinguishing between indole C2 positions and acrylamide terminal positions. This is achieved not just by inherent substrate kinetics, but by base-controlled switching (e.g., using
Comparative Data: Relative Rates & Selectivity[1][2][3][4][5]
The following data summarizes the kinetic hierarchy of bromination positions.
Table 1: Relative Rates of Free-Radical Bromination (vs. Chlorination)
Note: Values are normalized to Primary hydrogens (
| Position Type | Bond Dissociation Energy (kcal/mol) | Relative Rate (Chlorination, 25°C) | Relative Rate (Bromination, 125°C) | Specificity Factor (Br/Cl) |
| Primary ( | ~98 | 1.0 | 1.0 | 1 |
| Secondary ( | ~95 | 3.8 | 82 | ~21 |
| Tertiary ( | ~91 | 5.0 | 1640 | ~328 |
| Benzylic | ~88 | ~10-50 | > 60,000 | > 1000 |
Key Insight: The selectivity of Bromine for tertiary over primary positions is nearly 20,000:1 in some datasets, compared to only 5:1 for Chlorine. This makes direct bromination of tertiary centers viable for library generation.
Table 2: Electronic Effects in EAS Bromination (Relative to Benzene)
Conditions:
| Substituent (Z) | Relative Rate ( | Major Isomer | Kinetic Implication |
| -OH, -NH2 | ortho/para | Instantaneous; requires titration or dilution to measure. | |
| -OCH3 (Anisole) | para | Highly activated; mono-bromination requires controlled stoichiometry. | |
| -CH3 (Toluene) | ortho/para | Moderate activation; clean mono-bromination possible. | |
| -H (Benzene) | 1.0 | - | Baseline. |
| -Cl (Chlorobenzene) | ortho/para | Deactivated but ortho/para directing. | |
| -NO2 (Nitrobenzene) | meta | Extremely slow; requires heat + Lewis Acid. |
Visualization of Kinetic Principles
Diagram 1: The Hammond Postulate (Selectivity Origin)
This diagram illustrates why the endothermic nature of bromination leads to a "Late Transition State," maximizing the influence of radical stability on the reaction rate.
Caption: Reaction coordinate comparison. Bromination (Red) has a late TS, making activation energy highly dependent on product stability (
Experimental Protocol: Competitive Kinetic Analysis
To objectively compare bromination rates at different positions within a new drug scaffold, do not rely on absolute rate measurements (which are error-prone). Use the Competitive Method via NMR.
Protocol: Relative Reactivity Determination via -NMR
Objective: Determine the relative rate constants (
Reagents:
-
Substrates: Equimolar amounts of Substrate A (e.g., Toluene) and Substrate B (e.g., Deuterated Toluene or Analog).
-
Reagent: N-Bromosuccinimide (NBS) or
(0.2 equivalents relative to total substrate). -
Initiator (for radical): AIBN (5 mol%) or Blue LED (450 nm).
-
Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard, inert to reaction).
Workflow:
-
Preparation: Dissolve Substrate A (0.5 mmol), Substrate B (0.5 mmol), and Internal Standard (0.1 mmol) in
(or appropriate solvent) in an NMR tube. -
T0 Measurement: Acquire a quantitative
-NMR (relaxation delay ) to establish the initial ratio . -
Reaction: Add the brominating agent (0.2 mmol) and initiator.
-
Radical: Irradiate or heat to 80°C for 1 hour.
-
EAS: Add Lewis Acid catalyst if necessary and stir at RT.
-
-
Quenching: If using
, quench with aqueous sodium thiosulfate. For NBS, filtration of succinimide may be required. -
T_final Measurement: Acquire
-NMR of the mixture. Integrate diagnostic peaks for unreacted starting materials and .
Calculation: Since the substrates compete for the same active species, the ratio of rate constants is derived from the remaining starting material:
Validation Criteria:
-
Mass Balance: Ensure the sum of Starting Material + Product matches the initial mass (relative to Internal Standard) to rule out side reactions (e.g., polymerization).
-
Control: Run the reaction with only Substrate A to ensure the "limiting reagent" assumption holds and no background reaction occurs without initiator.
Diagram 2: Decision Matrix for Regioselective Bromination
Use this workflow to select the optimal conditions for your target position.
Caption: Strategic selection of bromination conditions based on substrate electronics and hybridization.
References
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Halogenation of Alkanes: Chlorination vs Bromination. Retrieved from [Link]
-
Shrestha, S., & Gao, X. (2022). Exploration of Factors Affecting the Relative Rate of Electrophilic Aromatic Bromination. The Chemical Educator. Retrieved from [Link]
-
National Institutes of Health (PMC). (2024). Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis. Retrieved from [Link]
-
Chan, S. J., et al. (2009).[3] 79Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Validation of a Novel Analytical Method for 2-Bromo-6-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount. It ensures that the data generated is accurate, reliable, and fit for its intended purpose. This guide provides an in-depth, comparative analysis of a new, hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Bromo-6-methyl-4-nitrophenol, a key intermediate in various synthetic pathways.
This document will navigate through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering a detailed protocol and comparative data against a traditional analytical approach. The objective is to equip researchers and drug development professionals with a comprehensive framework for evaluating and implementing new analytical methodologies.
Introduction to 2-Bromo-6-methyl-4-nitrophenol and the Imperative for Accurate Analysis
2-Bromo-6-methyl-4-nitrophenol is a substituted nitrophenol derivative. The precise quantification of this compound is critical in monitoring reaction kinetics, determining purity, and ensuring the quality of final products. The development of a robust and efficient analytical method is, therefore, a significant step in streamlining manufacturing processes and adhering to stringent regulatory standards.
This guide introduces a novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares its performance against a conventional Gas Chromatography (GC) method. The comparison will be based on key validation metrics, providing a clear rationale for the adoption of the newer, more advanced technique.
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The workflow for validating the new HPLC method for 2-Bromo-6-methyl-4-nitrophenol is outlined below.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation data presented in this guide unequivocally demonstrates the superiority of the novel RP-HPLC method for the analysis of 2-Bromo-6-methyl-4-nitrophenol when compared to the traditional GC method. The HPLC method exhibits enhanced specificity, a wider linear range, superior accuracy and precision, lower detection and quantification limits, and greater robustness.
For researchers, scientists, and drug development professionals, the adoption of this validated HPLC method can lead to more reliable data, increased sample throughput, and greater confidence in the quality of their results. This, in turn, can accelerate drug development timelines and ensure the consistent production of high-quality pharmaceutical products.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chaudhary, A. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Gálová, J., et al. (n.d.). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Retrieved from [Link]
-
Pharmabiz.com. (2024, March 20). Linear understanding of linearity of analytical method validation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)? Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Springer. (2024, July 8). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
-
MDPI. (2023, October 19). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]
-
ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method? Retrieved from [Link]
-
Lab Manager. (2025, November 27). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Retrieved from [Link]
-
SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? Retrieved from [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
-
National Institutes of Health. (2019, March 7). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
-
Eruditio. (2024, May 2). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved from [Link]
-
ResearchGate. (2015, June 1). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Retrieved from [Link]
-
Lösungsfabrik. (2018, May 4). What is the range of an analytical method? Retrieved from [Link]
-
Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Method Validation Linearity and range. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Retrieved from [Link]
-
EFLM. (n.d.). Limit of detection, limit of quantification and limit of blank. Retrieved from [Link]
-
Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity? Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024, July 7). How to perform Robustness in Analytical Method Validation. Retrieved from [Link]
-
Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison for the Characterization of 2-Bromo-6-methyl-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the reproducibility and accuracy of analytical data are paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the characterization of 2-Bromo-6-methyl-4-nitrophenol, a key intermediate in various synthetic pathways. By establishing a robust protocol for comparing analytical results across different laboratories, we can ensure the quality and consistency of data, a cornerstone of scientific integrity and regulatory compliance.
This guide is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the chosen analytical techniques and the statistical methods for data evaluation. Our goal is to empower researchers to confidently assess the comparability of their analytical results and to foster a culture of quality and collaboration within the scientific community.
The Critical Role of Inter-Laboratory Comparison
Inter-laboratory comparison, also known as proficiency testing, is a vital component of a robust quality assurance system in analytical chemistry. It serves several crucial purposes:
-
Performance Evaluation: It allows individual laboratories to assess their analytical performance against their peers, identifying potential areas for improvement.
-
Method Validation: It provides a rigorous test of the robustness and reproducibility of analytical methods across different environments, equipment, and personnel.
-
Establishing Consensus Values: In the absence of a certified reference material, inter-laboratory studies can be used to establish a consensus value for a particular analyte in a given matrix.
-
Ensuring Data Comparability: For collaborative research projects or regulatory submissions involving multiple analytical sites, it is essential to ensure that the data generated is comparable and reliable.
The fundamental principle of an inter-laboratory comparison is the analysis of identical samples by multiple laboratories, followed by a statistical evaluation of the collected data. This process helps to distinguish between random and systematic errors, providing valuable insights into the performance of both the analytical methods and the participating laboratories.
Designing the Inter-Laboratory Study
A well-designed inter-laboratory study is the foundation for obtaining meaningful and actionable results. The following sections outline the key considerations for a study focused on the characterization of 2-Bromo-6-methyl-4-nitrophenol.
Study Coordination and Sample Preparation
A central coordinating laboratory should be designated to oversee the entire study. This laboratory will be responsible for:
-
Procuring a homogenous batch of 2-Bromo-6-methyl-4-nitrophenol.
-
Characterizing the material to ensure its identity and purity before distribution.
-
Dividing the material into identical, well-sealed, and clearly labeled samples.
-
Distributing the samples to the participating laboratories along with a detailed set of instructions.
Sample Handling Instructions for Participating Laboratories:
Upon receipt, the samples should be stored in a cool, dark, and dry place.[1] Before analysis, the sample container should be allowed to equilibrate to room temperature to prevent condensation.
Analytical Techniques for Characterization
A comprehensive characterization of 2-Bromo-6-methyl-4-nitrophenol requires a suite of analytical techniques to assess its identity, purity, and physical properties. The following methods are recommended for this inter-laboratory comparison:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) for structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
-
Mass Spectrometry (MS) for molecular weight determination and structural fragmentation analysis.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA) for determining melting point and thermal stability.
Each participating laboratory should perform these analyses in triplicate and report the results as specified in the data reporting section.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each analytical technique. Adherence to these protocols is crucial for ensuring the comparability of the results.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 2-Bromo-6-methyl-4-nitrophenol by quantifying the main peak and any impurities.
Instrumentation: A standard HPLC system with a UV detector.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2-Bromo-6-methyl-4-nitrophenol sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution. Further dilute this stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the prepared sample solution in triplicate.
-
Data Reporting: Report the retention time of the main peak and the area percentage of the main peak and any impurity peaks.
Causality behind Experimental Choices: A C18 column is chosen for its versatility in separating a wide range of organic molecules. The mobile phase composition is optimized to achieve good separation and peak shape for nitrophenol compounds. The addition of formic acid helps to suppress the ionization of the phenolic group, leading to better peak symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)
Objective: To confirm the chemical structure of 2-Bromo-6-methyl-4-nitrophenol.
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2][3] Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Instrumental Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm).
-
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Reporting: Report the chemical shifts (ppm), multiplicities (e.g., s, d, t, m), coupling constants (J in Hz), and integration values for all observed signals.
Causality behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. Filtering the sample is crucial to achieve good spectral resolution by removing paramagnetic impurities and solid particles that can disrupt the magnetic field homogeneity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in 2-Bromo-6-methyl-4-nitrophenol.
Instrumentation: An FTIR spectrometer.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Analysis: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Data Reporting: Report the frequencies (in cm⁻¹) of the major absorption bands and their corresponding functional group assignments.
Causality behind Experimental Choices: The KBr pellet method is a common and reliable technique for obtaining high-quality FTIR spectra of solid samples. The concentration of the sample in the KBr matrix is kept low to ensure that the absorption bands are within the linear range of the detector.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Bromo-6-methyl-4-nitrophenol.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Protocol:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) if using a GC-MS system.
-
Instrumental Parameters (EI):
-
Ionization Energy: 70 eV.[4]
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan a suitable mass range to include the molecular ion and expected fragments (e.g., m/z 50-300).
-
-
Analysis: Acquire the mass spectrum.
-
Data Reporting: Report the m/z values and relative intensities of the molecular ion peak and major fragment ions.
Causality behind Experimental Choices: Electron ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison with spectral libraries.[4]
Thermal Analysis (DSC and TGA)
Objective: To determine the melting point and thermal decomposition profile of 2-Bromo-6-methyl-4-nitrophenol.
Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 150 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Analysis:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Reporting:
-
DSC: Report the onset temperature and the peak maximum of the melting endotherm.
-
TGA: Report the onset temperature of decomposition and the percentage of weight loss at different temperature intervals.
-
Causality behind Experimental Choices: A controlled heating rate under an inert atmosphere is used to obtain reproducible thermal events. The sample size is kept small to ensure uniform heating and to prevent thermal gradients within the sample.
Data Analysis and Performance Evaluation
The coordinating laboratory will collect the data from all participating laboratories and perform a statistical analysis to evaluate the performance of each laboratory and the overall consistency of the results.
Data Reporting Requirements
Participating laboratories must submit their results in a standardized format provided by the coordinating laboratory.[5] This will include the raw data, calculated mean values, and standard deviations for each analytical technique.
Statistical Evaluation
The primary statistical tool for performance evaluation in proficiency testing is the z-score .[6][7][8] The z-score for each laboratory's result is calculated using the following formula:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (in this case, the consensus value from all participating laboratories).
-
σ is the standard deviation for proficiency assessment (a target standard deviation that reflects the expected level of precision for the analytical method).
The consensus value (X) will be determined as the robust mean of the results submitted by all participants, after the removal of any statistical outliers. The target standard deviation (σ) will be established based on historical data for similar analytical methods or derived from the results of the present study.
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance.[6]
-
2 < |z| < 3: Questionable performance (warning signal).[6]
-
|z| ≥ 3: Unsatisfactory performance (action signal).[6]
Laboratories with questionable or unsatisfactory z-scores should investigate the potential causes of the deviation and implement corrective actions.
Visualization of the Inter-Laboratory Comparison Workflow
The entire process of the inter-laboratory comparison can be visualized as a structured workflow, from the initial planning to the final performance evaluation.
Caption: Workflow of the inter-laboratory comparison study.
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data from the inter-laboratory comparison.
Table 1: HPLC Purity Results
| Laboratory ID | Retention Time (min) | Purity by Area % (Mean ± SD) | z-score |
| Lab A | |||
| Lab B | |||
| Lab C | |||
| ... | |||
| Consensus |
Table 2: DSC Melting Point Results
| Laboratory ID | Onset Temperature (°C) | Peak Temperature (°C) | z-score (Peak Temp.) |
| Lab A | |||
| Lab B | |||
| Lab C | |||
| ... | |||
| Consensus |
Decision-Making Based on Comparison Results
The results of the inter-laboratory comparison should be used to make informed decisions regarding the analytical methods and the performance of the participating laboratories.
Caption: Decision-making flowchart based on z-score results.
By following this comprehensive guide, researchers and drug development professionals can effectively conduct and participate in inter-laboratory comparisons for the characterization of 2-Bromo-6-methyl-4-nitrophenol. This will not only enhance the quality and reliability of their analytical data but also contribute to a more robust and collaborative scientific community.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of Reading. School of Chemistry, Food and Pharmacy - Research. [Link]
-
Reich, H. J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [Link]
-
Reddit. What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. (2021-10-09). [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Benchmark International. Inter laboratory Comparison 2023 Report. (2024-08-01). [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
-
Shapypro. Z-Score in Proficiency Testing: Understanding ISO 13528. (2025-06-12). [Link]
-
Hübner, J., et al. (2023). Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings. MDPI. [Link]
-
Canales, E., et al. (2025-01-01). Inter-laboratory study for extraction testing of medical devices. PubMed. [Link]
-
Eurachem. Guidelines for performance assessment using Z`-score on Proficiency Testing schemes. [Link]
-
Joint Research Centre. Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. (2013). [Link]
-
Dembitsky, V. M., & Gloriozova, T. A. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]
-
Intertek. ISO 10993-18 Medical Device Chemical Characterization and Extractables Leachables for Biocompatibility of Materials. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
